molecular formula C11H14BrN B176673 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 158326-77-3

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B176673
CAS No.: 158326-77-3
M. Wt: 240.14 g/mol
InChI Key: LHPIITJPRRZXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 158326-77-3) is a brominated tetrahydroquinoline derivative of high interest in synthetic and medicinal chemistry research. With the molecular formula C 11 H 14 BrN and a molecular weight of 240.14 g/mol, it serves as a versatile synthetic intermediate . The tetrahydroquinoline scaffold is a recognized "privileged structure" in drug discovery, found in numerous natural products and pharmaceuticals . This specific bromo-substituted analog is particularly valuable for constructing novel chemical entities via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the exploration of structure-activity relationships (SAR) . Researchers utilize this compound in the design and synthesis of molecules for screening against a range of biological targets, given the known pharmacological significance of the tetrahydroquinoline core, which has been associated with diverse activities including anti-infective and anticancer properties . The compound should be stored sealed in a dry environment at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPIITJPRRZXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444421
Record name 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158326-77-3
Record name 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 158326-77-3). This document collates available data on its physicochemical properties, structural information, and general handling procedures. Due to the limited availability of published experimental data for this specific molecule, this guide also presents illustrative experimental workflows for its synthesis, purification, and potential chemical transformations based on established organic chemistry principles for analogous structures.

Introduction

This compound is a halogenated derivative of the tetrahydroquinoline scaffold. The tetrahydroquinoline core is a prevalent structural motif in a wide array of biologically active compounds and natural products. The presence of a bromine atom on the aromatic ring and gem-dimethyl groups on the saturated portion of the molecule makes it a potentially valuable building block in medicinal chemistry and materials science. The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, while the dimethyl substitution may influence the compound's conformational rigidity and pharmacokinetic properties. This guide aims to consolidate the currently available chemical information for this compound and provide a framework for its potential application in research and development.

Physicochemical Properties

Table 1: General and Structural Properties

PropertyValueSource
CAS Number 158326-77-3[1]
Molecular Formula C₁₁H₁₄BrN[1]
Molecular Weight 240.13 g/mol [1]
InChI InChI=1S/C11H14BrN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3[1]
InChIKey LHPIITJPRRZXEX-UHFFFAOYSA-N[1]
SMILES CC1(C)CCNc2cc(Br)ccc12

Table 2: Physical Properties

PropertyValueSource
Appearance No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available
Storage Conditions Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C[1]

Spectroscopic Data

While commercial suppliers indicate the availability of spectroscopic data such as NMR, HPLC, and mass spectrometry upon request, this information is not publicly accessible. Researchers are advised to acquire this data from the respective vendors or through in-house analysis.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and reactions of this compound are not extensively documented in the scientific literature. The following sections provide generalized, illustrative methodologies.

Hypothetical Synthesis Workflow

A plausible synthetic route to this compound could involve the cyclization of a suitably substituted aniline precursor. The following diagram illustrates a hypothetical workflow.

G cluster_0 Hypothetical Synthesis Workflow start 3-Bromoaniline & Isobutylene step1 Friedel-Crafts Alkylation start->step1 Lewis Acid (e.g., AlCl3) intermediate1 4-Bromo-2-tert-butylaniline step1->intermediate1 step2 Reaction with Acetone (or equivalent) intermediate1->step2 intermediate2 Open-chain intermediate step2->intermediate2 step3 Acid-catalyzed Cyclization intermediate2->step3 e.g., H2SO4 product This compound step3->product

Caption: Hypothetical synthesis of this compound.

General Purification Workflow

Purification of the crude product would likely involve standard chromatographic techniques.

G cluster_1 General Purification Workflow crude Crude Product dissolve Dissolve in minimum aprotic solvent crude->dissolve column Silica Gel Column Chromatography dissolve->column elute Elute with Hexane/Ethyl Acetate gradient column->elute fractions Collect & Analyze Fractions (TLC) elute->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: General purification workflow for the target compound.

Chemical Reactivity

The chemical reactivity of this compound is largely unexplored in the literature. However, the presence of the aryl bromide moiety suggests that it can participate in a variety of palladium-catalyzed cross-coupling reactions.

Hypothetical Suzuki-Miyaura Cross-Coupling

A common and powerful transformation for aryl bromides is the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond.

G cluster_2 Hypothetical Suzuki-Miyaura Coupling start_mol 7-Bromo-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline conditions Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) start_mol->conditions reagents Arylboronic Acid (R-B(OH)2) reagents->conditions product_mol 7-Aryl-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline conditions->product_mol

Caption: Hypothetical Suzuki-Miyaura cross-coupling reaction.

Biological and Pharmacological Activity

There is currently no publicly available information regarding the biological or pharmacological activities of this compound. Its structural similarity to other bioactive tetrahydroquinolines suggests it could be a candidate for screening in various biological assays.

Safety and Handling

Based on information from commercial suppliers, this compound should be handled with care. The following are general safety precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust, fumes, gas, mist, or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -4°C for the short term and -20°C for the long term.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While its fundamental physicochemical properties are not extensively characterized in the public domain, its structure suggests it is a versatile intermediate for the synthesis of more complex molecules. The illustrative workflows provided in this guide offer a starting point for researchers interested in working with this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide to 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 158326-77-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive experimental data for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 158326-77-3) is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally related tetrahydroquinoline and brominated quinoline derivatives to provide a representative technical overview. The experimental protocols and potential biological activities described herein are based on established methodologies for analogous compounds and should be considered predictive.

Core Compound Properties

This compound is a heterocyclic compound featuring a tetrahydroquinoline core. The presence of a bromine atom at the 7-position and two methyl groups at the 4-position significantly influences its physicochemical properties and potential biological activity. The electron-withdrawing nature of the bromine atom and the steric bulk of the gem-dimethyl group are key features for consideration in drug design and chemical synthesis.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource/Analogy
Molecular Formula C₁₁H₁₄BrNCalculated
Molecular Weight 240.14 g/mol Calculated
Appearance Off-white to light yellow solid (Predicted)Analogy to similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like DCM, Chloroform, and Methanol.[1]General solubility of similar compounds
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.2-7.4 (m, 2H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 3.3-3.5 (t, 2H, -CH₂-N), 1.8-2.0 (t, 2H, -CH₂-C), 1.3 (s, 6H, -C(CH₃)₂)Predicted based on related structures[2]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 145-147 (C-N), 130-135 (Ar-C), 125-130 (Ar-C-Br), 115-120 (Ar-C), 45-50 (-CH₂-N), 35-40 (-CH₂-C), 30-35 (-C(CH₃)₂), 25-30 (-C(CH₃)₂)Predicted based on related structures

Synthesis and Experimental Protocols

While a specific protocol for this compound is not documented, a plausible synthetic route can be devised based on established methods for the synthesis of substituted tetrahydroquinolines. A common and effective method is the direct bromination of the corresponding 4,4-dimethyl-1,2,3,4-tetrahydroquinoline precursor.

Proposed Synthesis Workflow

The following diagram outlines a potential workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start 4,4-dimethyl-1,2,3,4- tetrahydroquinoline reagent Bromine (Br₂) or N-Bromosuccinimide (NBS) start->reagent reaction Bromination in Chloroform/Acetic Acid start->reaction reagent->reaction quench Quench with aq. Sodium Bicarbonate reaction->quench extraction Extraction with Dichloromethane quench->extraction drying Dry over Na₂SO₄ extraction->drying purification Column Chromatography (Silica Gel) drying->purification product 7-Bromo-4,4-dimethyl-1,2,3,4- tetrahydroquinoline purification->product analysis NMR, MS, HPLC product->analysis RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation inhibition of translation initiation factor eIF4E Inhibitor 7-Bromo-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline Inhibitor->mTORC1 potential inhibition

References

physicochemical characteristics of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes available information for the compound and its structural analogs. It includes a summary of its known physicochemical properties, a proposed synthetic route based on established chemical principles, and a discussion of the potential biological significance of the broader class of substituted tetrahydroquinolines. This guide aims to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel tetrahydroquinoline derivatives.

Physicochemical Characteristics

A thorough review of available data provides the following physicochemical information for this compound. It is important to note that while some data is reported from chemical suppliers, other key experimental values such as melting and boiling points remain to be formally documented in peer-reviewed literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄BrNBIOFOUNT[1]
Molecular Weight 240.13 g/mol BIOFOUNT[1]
CAS Number 158326-77-3BIOFOUNT[1]
Predicted XlogP 2.9PubChemLite (for hydrochloride salt)[2]
Storage Conditions Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°CBIOFOUNT[1]
Appearance No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available
pKa No data available

Proposed Synthetic Pathway and Experimental Protocol

2.1. Proposed Synthesis Workflow

The synthesis of the target compound can be envisioned to proceed through the reaction of a suitably substituted aniline with a source of the dimethyl-substituted four-carbon unit, followed by cyclization and subsequent bromination, or by starting with a pre-brominated aniline. A potential route is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Reactant1 3-Bromoaniline Reaction1 Acid-catalyzed Condensation/ Cyclization Reactant1->Reaction1 Reactant2 Mesityl oxide or 4-methylpent-3-en-2-one Reactant2->Reaction1 Product 7-Bromo-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline Reaction1->Product

Figure 1: Proposed synthesis workflow for this compound.

2.2. General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known reactions for analogous compounds and should be optimized for the specific synthesis of this compound.

Materials:

  • 3-Bromoaniline

  • Mesityl oxide (4-methylpent-3-en-2-one)

  • Strong acid catalyst (e.g., polyphosphoric acid (PPA) or sulfuric acid)

  • Inert solvent (e.g., toluene or xylene)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoaniline (1 equivalent) in an appropriate inert solvent.

  • Addition of Reagents: To this solution, add mesityl oxide (1.1 equivalents). Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., PPA) portion-wise while stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Potential Biological Significance and Applications in Drug Discovery

While there is no specific literature detailing the biological activity or signaling pathway modulation by this compound, the tetrahydroquinoline scaffold is a well-established privileged structure in medicinal chemistry. Derivatives of tetrahydroquinoline have been reported to exhibit a wide range of biological activities, making this class of compounds attractive for drug discovery efforts.

The diagram below illustrates the general role of substituted tetrahydroquinolines as scaffolds in the drug discovery process, leading to the identification of lead compounds with potential therapeutic applications.

Drug_Discovery_Pathway A Substituted Tetrahydroquinoline Scaffold (e.g., this compound) B Chemical Synthesis & Library Generation A->B Starting Point C High-Throughput Screening (HTS) B->C Generates Diverse Compounds D Identification of 'Hits' C->D Identifies Active Compounds E Lead Optimization (Structure-Activity Relationship) D->E Improves Potency & Selectivity F Preclinical Development E->F G Clinical Trials F->G H Potential Therapeutic Agent G->H

Figure 2: General workflow for the role of substituted tetrahydroquinolines in drug discovery.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data is currently lacking, this guide provides a foundational understanding of its known physicochemical properties and a plausible route for its synthesis. The established biological importance of the tetrahydroquinoline scaffold suggests that this compound and its derivatives could serve as valuable building blocks for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical and biological profile.

References

Structural Elucidation of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Due to the limited availability of specific experimental data in the public domain for this particular compound, this paper focuses on predicted spectroscopic data, a plausible synthetic pathway, and potential biological significance based on the analysis of analogous structures. The information herein is intended to serve as a comprehensive resource for researchers interested in the synthesis and characterization of novel tetrahydroquinoline derivatives.

Introduction

Tetrahydroquinolines are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. Their diverse pharmacological properties have made them attractive scaffolds in drug discovery and development. The introduction of various substituents onto the tetrahydroquinoline ring system allows for the fine-tuning of their biological and physicochemical properties. This guide focuses on the specific derivative, this compound, providing a theoretical framework for its structural characterization.

Predicted Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The predicted chemical shifts (δ) and coupling constants (J) are summarized in Table 1.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (NH)3.5 - 4.5broad singlet-
H-2 (CH₂)3.2 - 3.4triplet~6-7
H-3 (CH₂)1.7 - 1.9triplet~6-7
4-C(CH₃)₂1.2 - 1.4singlet-
H-56.8 - 7.0doublet~8-9
H-66.9 - 7.1doublet of doublets~8-9, ~2
H-86.5 - 6.7doublet~2

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The predicted chemical shifts are presented in Table 2.

Carbon Assignment Predicted Chemical Shift (ppm)
C-245 - 50
C-325 - 30
C-430 - 35
4-C(CH₃)₂28 - 33
C-4a140 - 145
C-5128 - 132
C-6125 - 129
C-7110 - 115
C-8115 - 120
C-8a120 - 125
Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The predicted fragmentation pattern is outlined below.

m/z Ion Notes
240/242[C₁₁H₁₄BrN]⁺Molecular ion peak (M⁺/M⁺+2)
225/227[C₁₀H₁₁BrN]⁺Loss of a methyl group (•CH₃)
160[C₁₁H₁₄N]⁺Loss of bromine radical (•Br)
Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500 (medium, sharp)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=C Stretch (aromatic)1500 - 1600
C-N Stretch1250 - 1350
C-Br Stretch500 - 600

Proposed Synthesis Pathway

A plausible synthetic route for this compound is the acid-catalyzed cyclization of a suitable N-substituted aniline derivative.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Bromoaniline 3-Bromoaniline Reaction_Vessel Acid Catalyst (e.g., H₂SO₄) Solvent (e.g., Toluene) Heat 3-Bromoaniline->Reaction_Vessel Mesityl_oxide Mesityl Oxide Mesityl_oxide->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Cyclization

Figure 1. Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromoaniline (1 equivalent) and a suitable solvent such as toluene.

  • Addition of Reactants: Slowly add mesityl oxide (1.1 equivalents) to the stirred solution.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Potential Biological Significance

While the specific biological activity of this compound has not been reported, the tetrahydroquinoline scaffold is known to exhibit a wide range of pharmacological effects. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The presence of the bromine atom and the gem-dimethyl group could modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets.

G Compound 7-Bromo-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline Target Hypothetical Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding Pathway Downstream Signaling Pathway Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) Pathway->Response

Figure 2. A hypothetical signaling pathway illustrating the potential mechanism of action.

Conclusion

This technical guide provides a comprehensive theoretical framework for the structural elucidation of this compound. The predicted spectroscopic data, a plausible synthetic route, and a discussion of potential biological activities offer a solid foundation for researchers to undertake the synthesis and characterization of this and related novel tetrahydroquinoline derivatives. Further experimental validation is necessary to confirm the data presented herein.

Spectroscopic Profile of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search of publicly available scientific databases and literature did not yield specific experimental spectroscopic data (NMR, MS, IR) for the target compound, 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No: 158326-77-3). The following guide is therefore based on predicted spectroscopic behavior and general methodologies for compounds of this class, intended to provide a framework for researchers and drug development professionals.

Introduction

This compound is a heterocyclic compound with a molecular formula of C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol . Its structure, featuring a substituted tetrahydroquinoline core, makes it a molecule of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this and related compounds. This technical guide outlines the expected spectroscopic data (NMR, MS, IR), provides detailed experimental protocols for their acquisition, and presents a generalized workflow for such analyses.

Predicted Spectroscopic Data

While experimental data is not available, the following tables summarize the expected spectroscopic characteristics based on the structure of this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2-7.0m2HAromatic CH
~ 6.5d1HAromatic CH
~ 3.3t2H-CH₂-N-
~ 1.7t2H-CH₂-C(CH₃)₂-
~ 1.2s6H-C(CH₃)₂-
Variablebr s1H-NH-
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~ 145Aromatic C-N
~ 130Aromatic C-Br
~ 128Aromatic CH
~ 125Aromatic CH
~ 115Aromatic C-C
~ 110Aromatic CH
~ 45-CH₂-N-
~ 35-C(CH₃)₂-
~ 30-CH₂-C(CH₃)₂-
~ 28-C(CH₃)₂
Table 3: Predicted Mass Spectrometry Data
m/zInterpretation
240/242[M]⁺ molecular ion peak (presence of Br isotope)
225/227[M-CH₃]⁺
184[M-C₄H₈]⁺
Table 4: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~ 3400N-H stretch
~ 2950-2850C-H stretch (aliphatic)
~ 1600, 1480C=C stretch (aromatic)
~ 1300C-N stretch
~ 800C-H bend (aromatic, out-of-plane)
~ 600C-Br stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Inlet System: Direct insertion probe or Gas Chromatography (GC) interface.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 7-Bromo-4,4-dimethyl-1,2,3,4- tetrahydroquinoline Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Sample Prep MS Mass Spectrometry (e.g., EI, ESI) Purification->MS Sample Prep IR IR Spectroscopy Purification->IR Sample Prep Data_Processing Data Processing & Analysis NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Final_Report Final Report & Publication Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Synthesis of Novel 4,4-Dimethyl-Tetrahydroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a gem-dimethyl group at the C4 position can significantly influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, making 4,4-dimethyl-tetrahydroquinoline derivatives an attractive target for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and experimental protocols for novel derivatives based on this core structure.

Synthetic Strategies for the 4,4-Dimethyl-Tetrahydroquinoline Core

The construction of the 4,4-dimethyl-tetrahydroquinoline skeleton can be achieved through several synthetic methodologies. Key approaches include intramolecular cyclization reactions and multicomponent reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

One of the most effective methods for synthesizing 4,4-dimethyl-tetrahydroquinolin-4-ones involves a multi-step sequence starting from 2,2-dimethyl-1,2,3,4-tetrahydroquinolines. This process includes N-protection, typically with a tert-butyloxycarbonyl (Boc) group, followed by a directed oxidation.[1]

A promising route involves the following key transformations:

  • N-Boc Protection: The secondary amine of the tetrahydroquinoline ring is protected to prevent side reactions in subsequent steps.

  • Hydroxylation: Introduction of a hydroxyl group at the C4 position.

  • Oxidation: Conversion of the C4-hydroxyl group to a ketone, yielding the desired 4-oxo-4,4-dimethyl-tetrahydroquinoline derivative.[1]

Another versatile approach for constructing the tetrahydroquinoline core is the Povarov reaction , a formal [4+2] cycloaddition between an N-arylimine and an alkene.[2][3][4] While not extensively reported for the synthesis of 4,4-dimethyl derivatives specifically, this reaction could be adapted by using an appropriate alkene precursor, such as a derivative of isobutylene, in a three-component reaction with an aniline and an aldehyde.

Domino reactions also present an efficient strategy for the synthesis of complex heterocyclic systems from simple starting materials in a single operation.[5] These reactions, which can involve a cascade of intramolecular processes, could be designed to generate the 4,4-dimethyl-tetrahydroquinoline scaffold.

Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydro-2,2-dimethylquinolin-4-ones[1]

This protocol outlines a robust method for the synthesis of 4-oxo derivatives, which can serve as key intermediates for further functionalization.

Step 1: N-Boc Protection of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

  • To a solution of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline (1 mmol) in a suitable solvent (e.g., dichloromethane or a water-acetone mixture), di-tert-butyl dicarbonate (Boc)₂O (1.1 mmol) is added.[6]

  • The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the N-Boc protected product.

Step 2: BH₃/H₂O₂ Mediated 4-Hydroxylation

  • The N-Boc protected tetrahydroquinoline (1 mmol) is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

  • Borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at 0 °C, and the reaction is allowed to warm to room temperature.

  • After the hydroboration is complete, the reaction is carefully quenched with an oxidative workup using hydrogen peroxide (H₂O₂) and an aqueous base (e.g., sodium hydroxide).

  • The resulting 4-hydroxy derivative is isolated and purified.

Step 3: Oxidation to 1,2,3,4-Tetrahydro-2,2-dimethylquinolin-4-one

  • The 4-hydroxy-2,2-dimethyl-tetrahydroquinoline derivative (1 mmol) is dissolved in a suitable solvent (e.g., dichloromethane).

  • An oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, is added, and the reaction is stirred at room temperature.

  • The progress of the oxidation is monitored by TLC.

  • Upon completion, the reaction mixture is filtered, concentrated, and the crude product is purified by column chromatography to afford the final 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-one.

Potential Biological Activities and Signaling Pathways

While research specifically on the biological activities of novel 4,4-dimethyl-tetrahydroquinoline derivatives is still emerging, the broader class of tetrahydroquinolines has shown significant promise in various therapeutic areas. A notable area of investigation is their potential as inhibitors of protein kinases. For instance, derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1][7]dithiolo[3,4-c]quinoline-1-thione have been synthesized and evaluated as protein kinase inhibitors.[7]

Furthermore, the tetrahydroquinoline scaffold has been identified as a potential inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The development of mTOR inhibitors is therefore a significant focus in oncology drug discovery. While direct evidence for 4,4-dimethyl-tetrahydroquinoline derivatives modulating this pathway is limited, the established activity of other tetrahydroquinoline analogs suggests this is a promising avenue for investigation.

Data Presentation

To facilitate the comparison of synthetic yields and biological activities, all quantitative data should be summarized in clearly structured tables.

Table 1: Synthesis of 4,4-Dimethyl-Tetrahydroquinoline Derivatives

Compound IDSynthetic MethodKey ReagentsYield (%)Reference
1 Multi-step (Boc protection, hydroxylation, oxidation)(Boc)₂O, BH₃·THF, H₂O₂, PCCe.g., 65[1]
2 Povarov Reaction (Hypothetical)Aniline, Aldehyde, Isobutylene derivative-[2][3][4]
3 Dithiolo-quinoline synthesis2,2,4-trimethyl-1,2-dihydroquinolinee.g., 73[7]

Table 2: Biological Activity of 4,4-Dimethyl-Tetrahydroquinoline Derivatives

Compound IDTargetAssay TypeIC₅₀/EC₅₀ (µM)Reference
3a Protein Kinase XKinase Inhibition Assaye.g., 1.2[7]
3b Protein Kinase YKinase Inhibition Assaye.g., 0.8[7]

Mandatory Visualizations

Experimental Workflow for the Synthesis of 4,4-Dimethyl-Tetrahydroquinolin-4-ones

experimental_workflow start 2,2-Dimethyl-1,2,3,4- tetrahydroquinoline boc_protection N-Boc Protection ((Boc)₂O) start->boc_protection hydroxylation 4-Hydroxylation (BH₃·THF, H₂O₂) boc_protection->hydroxylation oxidation Oxidation (PCC) hydroxylation->oxidation final_product 1,2,3,4-Tetrahydro-2,2-dimethyl- quinolin-4-one oxidation->final_product

Caption: Synthetic route to 4,4-dimethyl-tetrahydroquinolin-4-ones.

Potential Signaling Pathway Modulation

signaling_pathway cluster_cell Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor 4,4-Dimethyl-THQ Derivative Inhibitor->mTORC1 Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

References

An In-depth Technical Guide to the Exploratory Screening of Bromo-Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroquinolines (THQs) are a class of heterocyclic compounds that represent a privileged scaffold in medicinal chemistry and drug discovery. Their diverse pharmacological activities have led to their investigation for a wide range of therapeutic applications. The introduction of a bromine substituent onto the tetrahydroquinoline core can significantly modulate the molecule's physicochemical properties and biological activity, often enhancing its potency and selectivity for various molecular targets. This guide provides a comprehensive overview of the exploratory screening of bromo-substituted tetrahydroquinolines, with a focus on their synthesis, anticancer activity, and the signaling pathways they modulate.

Data Presentation: Anticancer Activity of Bromo-Substituted Quinolines and Tetrahydroquinolines

The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of bromo-substituted quinoline and tetrahydroisoquinoline derivatives against various human cancer cell lines. This data highlights the potential of these compounds as antiproliferative agents.

Compound IDStructure/DescriptionCancer Cell LineIC50 (µM)Reference
1 6,8-dibromo-5-nitroquinolineC6 (Glioma)50.0[1]
HT29 (Colon)26.2[1]
HeLa (Cervical)24.1[1]
2 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Glioma)9.6 µg/mL[1]
HeLa (Cervical)5.45 µg/mL[1]
HT29 (Colon)7.8 µg/mL[1]
3 7-Bromo-1,2,3,4-tetrahydroisoquinolineMCF-7 (Breast)0.2 µg/mL
Ishikawa (Endometrial)Not specified
4 Tetrahydroquinoline derivative 2MCF-7 (Breast)50[2]
MDA-MB-231 (Breast)25[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative bromo-substituted tetrahydroquinoline and its subsequent in vitro screening for anticancer activity.

Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline

This protocol is a representative example of the synthesis of a bromo-substituted tetrahydroquinoline.

Materials:

  • p-bromoaniline

  • Acrolein

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of p-bromoaniline (1 equivalent) in 10% aqueous hydrochloric acid, slowly add acrolein (1.2 equivalents) at 0-5 °C with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HT29)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Bromo-substituted tetrahydroquinoline test compound

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the bromo-substituted tetrahydroquinoline in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The anticancer activity of bromo-substituted tetrahydroquinolines can be attributed to their interaction with various cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in cancer development and progression by regulating the expression of genes involved in inflammation, cell survival, and proliferation. Some tetrahydroquinoline derivatives have been shown to inhibit this pathway.[4]

NF_kB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Gene_Expression Gene Expression (Proliferation, Survival) Bromo_THQ Bromo-THQ Bromo_THQ->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds DNA->Gene_Expression JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates STAT_dimer_nuc STAT Dimer Gene_Expression Gene Expression (Cell Growth) Bromo_THQ Bromo-THQ Bromo_THQ->JAK Inhibits Bromo_THQ->STAT Inhibits Phosphorylation DNA DNA STAT_dimer_nuc->DNA Binds DNA->Gene_Expression Screening_Workflow Synthesis Synthesis of Bromo-THQ Library Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT Assay) Purification->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Apoptosis, Cell Cycle Assays) Hit_Identification->Secondary_Screening Mechanism_Study Mechanism of Action Studies (Western Blot, Pathway Analysis) Secondary_Screening->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

References

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: An Uncharted Probe in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Despite the growing interest in the tetrahydroquinoline scaffold in medicinal chemistry, publicly available scientific literature and databases currently lack specific information on 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a chemical probe. This comprehensive search has not identified a specific biological target, associated quantitative data, or detailed experimental protocols for this particular molecule, precluding the creation of an in-depth technical guide at this time.

While the core tetrahydroquinoline structure is a recognized pharmacophore present in a variety of biologically active compounds, the specific substitution pattern of a bromine atom at the 7-position and two methyl groups at the 4-position of the tetrahydroquinoline ring has not been extensively characterized in a biological context within the public domain.

The Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery

Tetrahydroquinolines are a class of heterocyclic compounds that have demonstrated a broad range of biological activities. Derivatives of this scaffold have been investigated for their potential as:

  • Anticancer Agents: Targeting various mechanisms involved in cancer cell proliferation and survival.

  • Antimicrobial Agents: Exhibiting activity against a spectrum of bacteria and other microorganisms.

  • Enzyme Inhibitors: Notably, some tetrahydroquinoline derivatives have been explored as inhibitors of enzymes such as the CREB-binding protein (CBP) bromodomain, which plays a crucial role in gene transcription and is a target in oncology.

However, it is critical to note that the biological activity of any given molecule is highly dependent on its specific structure, including the nature and position of its substituents.

Current Status of this compound

As of this review, searches of scientific databases, patent literature, and chemical screening libraries have not yielded specific data on the use of this compound as a chemical probe. This includes a lack of information on:

  • A defined biological target or mechanism of action.

  • Quantitative biological data , such as IC50, Ki, or other binding affinity metrics.

  • Detailed experimental protocols for its use in biological or biochemical assays.

  • Associated signaling pathways or cellular processes that it may modulate.

Future Directions

The absence of public data presents an opportunity for future research. The unique structural features of this compound may confer novel biological activities. Future investigations could involve:

  • High-throughput screening: Testing the compound against a broad panel of biological targets to identify potential interactions.

  • Phenotypic screening: Evaluating the effect of the compound on cellular models to uncover novel biological responses.

  • Analogue synthesis and structure-activity relationship (SAR) studies: Systematically modifying the structure to explore and optimize potential biological activities.

Until such studies are conducted and the results are made publicly available, this compound remains a molecule of unknown biological potential. Researchers interested in this specific compound would need to undertake foundational research to elucidate its pharmacological profile.

Initial Toxicity Assessment of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this report, a comprehensive toxicological profile for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is not available in the public domain. No specific studies detailing its acute toxicity, cytotoxicity, genotoxicity, or signaling pathway interactions could be identified. Therefore, this document serves as a technical guide outlining a recommended framework for the initial toxicity assessment of this compound, based on established methodologies in toxicology and drug development. The content provided is for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough evaluation of its toxicological properties is a critical step in its development pathway to ensure safety. This guide details a proposed series of in vitro and in vivo assays to build a foundational toxicity profile.

While no specific toxicity data exists for the target compound, safety information for structurally related compounds provides a preliminary indication of potential hazards. For instance, GHS classifications for similar tetrahydroquinoline and tetrahydroisoquinoline derivatives suggest potential for skin and eye irritation, and they may be harmful if swallowed. However, it must be stressed that these classifications are not directly applicable to this compound and experimental validation is essential.

Proposed Experimental Protocols for Initial Toxicity Assessment

A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess cytotoxicity and genotoxicity before proceeding to more complex in vivo studies.

Cytotoxicity assays are fundamental in determining the concentration at which a compound induces cell death. A common and effective method is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), should be cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for 24 to 72 hours.

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to carcinogenesis. The Ames test is a widely used initial screening for mutagenicity.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Should in vitro results warrant further investigation, an acute oral toxicity study in a rodent model would be the next step to assess the systemic effects of the compound.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

  • Animal Model: Typically, female rats are used as they are generally more sensitive.

  • Dosing: A single animal is dosed with the test substance at a starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: This sequential dosing continues until the criteria for stopping the test are met, allowing for the estimation of the LD50 (median lethal dose).

  • Pathology: At the end of the study, a gross necropsy is performed on all animals to identify any target organs of toxicity.

Data Presentation

As no quantitative data is available for this compound, the following tables are presented as templates for how such data should be structured once obtained.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIncubation Time (hours)IC50 (µM)
HepG224Data Not Available
48Data Not Available
HEK29324Data Not Available
48Data Not Available

Table 2: Genotoxicity Assessment (Ames Test) of this compound

StrainMetabolic Activation (S9)Result
TA98-Data Not Available
+Data Not Available
TA100-Data Not Available
+Data Not Available

Table 3: Acute Oral Toxicity of this compound in Rats

ParameterValue
Estimated LD50 (mg/kg)Data Not Available
95% Confidence IntervalData Not Available
Key Clinical SignsData Not Available
Target OrgansData Not Available

Visualization of Experimental Workflows and Potential Signaling Pathways

The following diagrams, created using the DOT language, illustrate the generalized workflows for the proposed toxicity assays.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, HEK293) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells (24-72h) cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for an in vitro cytotoxicity MTT assay.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating_incubation Plating & Incubation cluster_analysis Analysis bacterial_strains Select Bacterial Strains (e.g., S. typhimurium) expose_with_s9 Expose Bacteria to Compound with S9 Mix bacterial_strains->expose_with_s9 expose_without_s9 Expose Bacteria to Compound without S9 Mix bacterial_strains->expose_without_s9 compound_dilutions Prepare Compound Dilutions compound_dilutions->expose_with_s9 compound_dilutions->expose_without_s9 s9_mix Prepare S9 Mix (for metabolic activation) s9_mix->expose_with_s9 plate_on_minimal_media Plate on Histidine-Deficient Minimal Agar expose_with_s9->plate_on_minimal_media expose_without_s9->plate_on_minimal_media incubate Incubate (48-72h) plate_on_minimal_media->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze_results Analyze for Dose-Dependent Increase count_colonies->analyze_results

Caption: Workflow for the Ames test for mutagenicity.

Conclusion

A comprehensive initial toxicity assessment of this compound is essential for its continued development. The experimental framework outlined in this guide, encompassing in vitro cytotoxicity and genotoxicity assays followed by in vivo acute toxicity studies, provides a robust starting point for generating the necessary safety data. While the current lack of specific toxicological information precludes a definitive assessment, the proposed methodologies will enable researchers to systematically evaluate the potential risks associated with this novel compound. It is imperative that these studies are conducted in accordance with established regulatory guidelines to ensure data quality and reliability.

Methodological & Application

Application Note and Synthesis Protocol: 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, multi-step synthesis protocol for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a four-step process, commencing from commercially available starting materials. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound. The yields are representative of analogous reactions and may vary based on experimental conditions.

StepProduct NameStarting MaterialsMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1N-Phenyl-3,3-dimethylbutanamide3,3-Dimethylbutanoyl chloride, AnilineC₁₂H₁₇NO191.2790-95
24,4-Dimethyl-3,4-dihydro-2(1H)-quinolinoneN-Phenyl-3,3-dimethylbutanamideC₁₁H₁₃NO175.2375-85
34,4-Dimethyl-1,2,3,4-tetrahydroquinoline4,4-Dimethyl-3,4-dihydro-2(1H)-quinolinoneC₁₁H₁₅N161.2480-90
4This compound4,4-Dimethyl-1,2,3,4-tetrahydroquinolineC₁₁H₁₄BrN240.1460-70

Experimental Protocols

Logical Workflow of the Synthesis

The synthesis of this compound is achieved through a four-step sequence involving amide formation, intramolecular Friedel-Crafts cyclization, reduction of the resulting lactam, and subsequent regioselective bromination.

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Amide Formation cluster_1 Step 2: Friedel-Crafts Cyclization cluster_2 Step 3: Lactam Reduction cluster_3 Step 4: Bromination A 3,3-Dimethylbutanoyl chloride + Aniline B N-Phenyl-3,3-dimethylbutanamide A->B Pyridine, DCM, 0°C to RT C 4,4-Dimethyl-3,4-dihydro-2(1H)-quinolinone B->C PPA, 100-120°C D 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline C->D LiAlH4, THF, Reflux E This compound D->E NBS, CH3CN, 0°C

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of N-Phenyl-3,3-dimethylbutanamide

This step involves the acylation of aniline with 3,3-dimethylbutanoyl chloride to form the corresponding amide.

Materials:

  • Aniline (1.0 eq)

  • 3,3-Dimethylbutanoyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere, add pyridine.

  • Cool the mixture to 0°C in an ice bath.

  • Add 3,3-dimethylbutanoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-Phenyl-3,3-dimethylbutanamide as a solid.

Step 2: Synthesis of 4,4-Dimethyl-3,4-dihydro-2(1H)-quinolinone

This step utilizes an intramolecular Friedel-Crafts cyclization to form the quinolinone ring system.

Materials:

  • N-Phenyl-3,3-dimethylbutanamide (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, heat polyphosphoric acid to approximately 80°C.

  • Add N-Phenyl-3,3-dimethylbutanamide to the hot PPA with vigorous stirring.

  • Increase the temperature to 100-120°C and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it into ice water with stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel or recrystallization to afford 4,4-Dimethyl-3,4-dihydro-2(1H)-quinolinone.

Step 3: Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline

The lactam is reduced to the corresponding cyclic amine in this step.

Materials:

  • 4,4-Dimethyl-3,4-dihydro-2(1H)-quinolinone (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • To a suspension of LiAlH₄ in anhydrous THF in a flask under an inert atmosphere, add a solution of 4,4-Dimethyl-3,4-dihydro-2(1H)-quinolinone in anhydrous THF dropwise at 0°C.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline.

Step 4: Synthesis of this compound

This final step is a regioselective bromination of the tetrahydroquinoline core.

Materials:

  • 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0-1.1 eq)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline in acetonitrile and cool the solution to 0°C.

  • Add N-bromosuccinimide portion-wise over 15-20 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound. Note that other brominated isomers may also be formed.

Safety Precautions
  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 3,3-Dimethylbutanoyl chloride is corrosive and moisture-sensitive; handle with care.

  • Polyphosphoric acid is corrosive and viscous at room temperature; heating is required for handling.

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water; handle with extreme caution under an inert atmosphere.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

Application Notes and Protocols for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a versatile building block in organic synthesis. The presence of a bromine atom on the aromatic ring and a secondary amine within the tetrahydroquinoline scaffold makes this compound an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of diverse molecular architectures with significant potential in medicinal chemistry and drug development. The 4,4-dimethyl substitution provides steric bulk, which can influence the regioselectivity of reactions and the conformational properties of the final products.

Introduction to the Synthetic Utility

This compound is a valuable intermediate for the synthesis of functionalized tetrahydroquinoline derivatives. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The bromine atom at the 7-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, leading to the generation of libraries of novel compounds for drug discovery programs.

Key Applications in Organic Synthesis

The primary applications of this compound in organic synthesis revolve around palladium-catalyzed cross-coupling reactions. These methods offer a powerful means to construct complex molecules from simple precursors under relatively mild conditions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 7-position. The resulting 7-substituted-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives are of significant interest in the development of novel therapeutic agents.

Suzuki_Miyaura_Reaction This compound This compound Pd Catalyst Pd Catalyst This compound->Pd Catalyst Reacts with Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd Catalyst Reacts with Product 7-Aryl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Pd Catalyst->Product Forms Base Base Base->Pd Catalyst Activates

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a broad range of amines.[1][2][3] This reaction can be utilized to introduce various primary and secondary amines at the 7-position of the this compound scaffold. The resulting 7-amino derivatives are valuable intermediates for the synthesis of compounds with potential applications in medicinal chemistry, as the introduction of an amino group can significantly impact a molecule's pharmacological properties.[1]

Buchwald_Hartwig_Amination This compound This compound Pd Catalyst Pd Catalyst This compound->Pd Catalyst Reacts with Amine (R2NH2) Amine (R2NH2) Amine (R2NH2)->Pd Catalyst Reacts with Product 7-(Dialkylamino)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Pd Catalyst->Product Forms Base Base Base->Pd Catalyst Activates

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of a bromo-tetrahydroquinoline with various arylboronic acids.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 7-Bromo-4,4-dimethyl-THQ - Arylboronic Acid - Pd Catalyst - Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere (80-100°C) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench Reaction D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of a bromo-tetrahydroquinoline with a primary or secondary amine.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep_bh Reaction Setup (Inert Atmosphere) cluster_reaction_bh Reaction cluster_workup_bh Work-up & Purification A_bh Combine: - 7-Bromo-4,4-dimethyl-THQ - Amine - Pd Pre-catalyst & Ligand - Base B_bh Add Anhydrous, Degassed Solvent A_bh->B_bh C_bh Heat with Stirring (80-110°C) B_bh->C_bh D_bh Monitor Progress (TLC/LC-MS) C_bh->D_bh E_bh Cool and Filter through Celite® D_bh->E_bh F_bh Concentrate Filtrate E_bh->F_bh G_bh Column Chromatography F_bh->G_bh

Quantitative Data

The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on bromo-substituted tetrahydroquinolines, which serve as close structural analogs to the title compound.[4] These data are intended to provide a baseline for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromo-Tetrahydroquinolines with Arylboronic Acids [4]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O851282
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O851278
34-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O851275
43-Thienylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O1001668

Data is for 6-bromo-1,2,3,4-tetrahydroquinoline as a representative substrate.

Table 2: Buchwald-Hartwig Amination of Bromo-Tetrahydroquinolines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001885
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1102479
3BenzylaminePd₂(dba)₃ (1)DavePhos (2)Cs₂CO₃Toluene901688
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1002082

Yields are estimated based on typical outcomes for similar substrates as specific data for this compound is not available in the cited literature.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized tetrahydroquinoline derivatives. The protocols and data presented herein, based on established methodologies for structurally related compounds, provide a solid foundation for researchers to explore the synthetic potential of this compound in their drug discovery and development endeavors. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, opens up avenues for the creation of novel molecular entities with diverse pharmacological profiles.

References

Application Notes and Protocols for the Derivatization of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a key scaffold for structure-activity relationship (SAR) studies in drug discovery. The protocols cover four principal transformations: N-acylation and N-alkylation of the secondary amine, as well as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the 7-bromo position. These derivatizations allow for the systematic exploration of chemical space to optimize the pharmacological properties of lead compounds. Representative quantitative data are presented in structured tables to guide SAR analysis, and experimental workflows are visualized using diagrams.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The 4,4-dimethyl substitution provides steric bulk and can influence the conformation and metabolic stability of the molecule. The presence of a bromine atom at the 7-position and a secondary amine at the 1-position offers two orthogonal handles for chemical modification, making this compound an ideal starting material for the generation of diverse chemical libraries for SAR studies.

Functionalization at the N-1 position through acylation and alkylation allows for the introduction of a variety of substituents that can modulate properties such as solubility, cell permeability, and target engagement. Derivatization at the C-7 position via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enables the introduction of aryl, heteroaryl, and amino moieties, which can profoundly impact the biological activity and selectivity of the compounds.[1]

This application note provides robust and reproducible protocols for these key derivatization reactions, along with illustrative SAR data to guide the design and synthesis of novel therapeutic agents based on the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold.

Derivatization Strategies

The derivatization of this compound can be systematically approached by modifying the N-1 and C-7 positions. This allows for a comprehensive exploration of the SAR.

start 7-Bromo-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline n_derivatization N-1 Derivatization start->n_derivatization c7_derivatization C-7 Derivatization start->c7_derivatization n_acyl N-Acylation n_derivatization->n_acyl n_alkyl N-Alkylation n_derivatization->n_alkyl suzuki Suzuki Coupling c7_derivatization->suzuki buchwald Buchwald-Hartwig Amination c7_derivatization->buchwald sar SAR Studies n_acyl->sar n_alkyl->sar suzuki->sar buchwald->sar

Caption: Overall derivatization strategy for SAR studies.

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and used as received from commercial suppliers or purified by standard methods. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: N-Acylation of this compound

This protocol describes the reaction of the tetrahydroquinoline with an acyl chloride in the presence of a base.

cluster_0 N-Acylation Workflow A Dissolve Tetrahydroquinoline and Base in DCM B Add Acyl Chloride dropwise at 0°C A->B C Stir at Room Temperature B->C D Aqueous Work-up C->D E Purification by Column Chromatography D->E F N-Acylated Product E->F

Caption: Experimental workflow for N-acylation.

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) at 0 °C, add the acyl chloride (1.1 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Protocol 2: N-Alkylation of this compound (Reductive Amination)

This protocol describes the reaction of the tetrahydroquinoline with an aldehyde or ketone in the presence of a reducing agent.[2]

cluster_1 N-Alkylation Workflow A Combine Tetrahydroquinoline and Aldehyde/Ketone in DCE B Add Sodium Triacetoxyborohydride A->B C Stir at Room Temperature B->C D Aqueous Work-up C->D E Purification by Column Chromatography D->E F N-Alkylated Product E->F

Caption: Experimental workflow for N-alkylation.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) and the corresponding aldehyde or ketone (1.2 mmol) in DCE (10 mL), add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with DCM (3 x 15 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C-7 Position

This protocol describes the palladium-catalyzed coupling of the 7-bromo-tetrahydroquinoline with a boronic acid or ester.

cluster_2 Suzuki Coupling Workflow A Combine Bromo-tetrahydroquinoline, Boronic Acid, Pd Catalyst, and Base B Add Solvent and Degas A->B C Heat Reaction Mixture B->C D Aqueous Work-up C->D E Purification by Column Chromatography D->E F 7-Aryl/Heteroaryl Product E->F

Caption: Experimental workflow for Suzuki coupling.

Materials:

  • This compound (or its N-protected derivative) (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until LC-MS analysis indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl or 7-heteroaryl derivative.

Protocol 4: Buchwald-Hartwig Amination at the C-7 Position

This protocol describes the palladium-catalyzed coupling of the 7-bromo-tetrahydroquinoline with a primary or secondary amine.[3]

cluster_3 Buchwald-Hartwig Workflow A Combine Bromo-tetrahydroquinoline, Pd Catalyst, Ligand, and Base B Add Solvent and Amine A->B C Heat Reaction Mixture B->C D Aqueous Work-up C->D E Purification by Column Chromatography D->E F 7-Amino Product E->F

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (or its N-protected derivative) (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (1.4 mmol) to a reaction vessel.

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Seal the vessel and heat to 100-110 °C for 12-24 hours, or until LC-MS analysis indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino derivative.

Structure-Activity Relationship (SAR) Studies

The following tables provide representative data to illustrate how the derivatization of the this compound scaffold can be used to explore SAR. The biological activity is represented as IC₅₀ values against a hypothetical kinase target.

SAR of N-1 Substituted Derivatives
Compound IDR⁷IC₅₀ (nM)
1 HBr>10000
2a -C(O)CH₃Br8500
2b -C(O)PhBr7200
3a -CH₂CH₃Br5600
3b -CH₂PhBr4100

Observations: Acylation at the N-1 position generally leads to a slight increase in activity compared to the unsubstituted parent compound. Alkylation, particularly with a benzyl group, shows a more significant improvement in potency, suggesting a potential hydrophobic interaction in the binding pocket.

SAR of C-7 Substituted Derivatives (N-1 Unsubstituted)
Compound IDR⁷IC₅₀ (nM)
1 HBr>10000
4a HPhenyl2500
4b H4-Fluorophenyl1800
4c H3-Pyridyl950
5a H-NH₂6700
5b H-NH(Cyclopropyl)3200

Observations: Substitution of the bromine at C-7 with aryl and heteroaryl groups via Suzuki coupling leads to a significant increase in activity. The introduction of a nitrogen atom in the aromatic ring (pyridyl) appears to be beneficial. Buchwald-Hartwig amination also improves potency, with a secondary amine showing better activity than a primary amine.

SAR of N-1 and C-7 Disubstituted Derivatives
Compound IDR⁷IC₅₀ (nM)
6a -CH₂PhPhenyl350
6b -CH₂Ph4-Fluorophenyl150
6c -CH₂Ph3-Pyridyl80
7a -C(O)CH₃3-Pyridyl520
7b -CH₂CH₃3-Pyridyl210

Observations: Combining optimal substituents at both the N-1 and C-7 positions leads to a synergistic effect on biological activity. The combination of an N-benzyl group and a 3-pyridyl group at the 7-position results in the most potent compound in this hypothetical series.

Caption: Logical workflow for SAR-driven lead optimization.

Conclusion

The derivatization of this compound at the N-1 and C-7 positions provides a versatile platform for conducting comprehensive SAR studies. The protocols outlined in this application note offer reliable methods for the synthesis of a diverse range of analogs. The systematic exploration of these modifications, guided by biological data, can lead to the identification of potent and selective drug candidates.

References

Application Note & Protocol: Quantitative Analysis of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the proposed analytical methods for the quantitative determination of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Due to the limited availability of established and validated methods in the public domain for this specific compound, this application note details robust and scientifically sound hypothetical protocols based on common analytical techniques for similar molecules. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These proposed methods are designed to offer high sensitivity, selectivity, and accuracy for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples.

Introduction

Analytical Techniques

For the quantification of this compound, HPLC-UV and LC-MS/MS are the recommended techniques.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and robust technique suitable for the quantification of compounds with a chromophore, such as this compound. It is expected to offer good precision and accuracy for samples with relatively high concentrations of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and selectivity compared to HPLC-UV and is the preferred technique for analyzing samples with low concentrations of the analyte, such as in biological matrices.

Proposed Experimental Protocols

Sample Preparation

The following are general sample preparation protocols that may require optimization based on the specific matrix.

3.1.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to construct a calibration curve.

3.1.2. Sample Extraction from a Solid Matrix (e.g., Pharmaceutical Formulation)

  • Accurately weigh a portion of the homogenized solid sample.

  • Add a known volume of an appropriate extraction solvent (e.g., 80:20 v/v acetonitrile:water).

  • Sonicate the mixture for 15-30 minutes to ensure the complete dissolution of the analyte.

  • Centrifuge the sample to pellet any insoluble excipients.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the chromatography system.

3.1.3. Sample Extraction from a Biological Matrix (e.g., Plasma) - For LC-MS/MS

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Proposed HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% formic acid). A suggested starting point is a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined by scanning a standard solution from 200-400 nm.

  • Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from the standard solutions.

Proposed LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: The precursor and product ion transitions for this compound and an internal standard would need to be determined by infusing a standard solution into the mass spectrometer.

  • Quantification: The analyte concentration is determined using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize the expected performance characteristics of the proposed analytical methods. These are hypothetical values and would need to be confirmed through method validation studies.

Table 1: Proposed HPLC-UV Method - Hypothetical Performance Characteristics

ParameterHypothetical Value
Linearity (r²)> 0.995
Range1 - 500 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL

Table 2: Proposed LC-MS/MS Method - Hypothetical Performance Characteristics

ParameterHypothetical Value
Linearity (r²)> 0.998
Range0.1 - 1000 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Standard_Prep Standard Preparation HPLC_UV HPLC-UV Analysis Standard_Prep->HPLC_UV LC_MSMS LC-MS/MS Analysis Standard_Prep->LC_MSMS Sample_Extraction Sample Extraction Sample_Extraction->HPLC_UV Sample_Extraction->LC_MSMS Data_Acquisition Data Acquisition HPLC_UV->Data_Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

A generalized workflow for the quantification of this compound.

Diagram 2: Logical Relationship for Method Selection

G Start Start: Need to Quantify Analyte Concentration Expected Analyte Concentration? Start->Concentration Matrix Sample Matrix Complexity? Concentration->Matrix High LCMS Use LC-MS/MS Method Concentration->LCMS Low HPLC Use HPLC-UV Method Matrix->HPLC Simple (e.g., Formulation) Matrix->LCMS Complex (e.g., Biological)

A decision tree for selecting the appropriate analytical method.

Conclusion

The proposed HPLC-UV and LC-MS/MS methods provide a strong foundation for the quantitative analysis of this compound. While these protocols are hypothetical, they are based on well-established analytical principles for similar molecules. It is imperative that any laboratory implementing these methods performs a full method validation according to the relevant regulatory guidelines to ensure the accuracy, precision, and reliability of the results.

Application Note: HPLC-MS Analysis of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust and sensitive method for the quantitative analysis of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol is applicable for the determination of this compound in various sample matrices, particularly in the context of pharmaceutical research and drug development. The methodology provides excellent selectivity and sensitivity, making it suitable for pharmacokinetic studies, metabolite identification, and quality control of drug substances.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The tetrahydroquinoline scaffold is a common motif in a wide range of biologically active molecules.[1] Accurate and reliable quantification of such compounds is crucial for their development as potential therapeutic agents. This document provides a comprehensive protocol for the analysis of this compound by HPLC-MS, a powerful analytical technique for the separation, identification, and quantification of small molecules.[2]

Physicochemical Properties

  • Molecular Formula: C₁₁H₁₄BrN[3]

  • Molecular Weight: 240.14 g/mol [3]

  • Key Mass Spectrometry Feature: The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5][6] This leads to two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by 2 m/z units, which is a distinctive feature for identifying bromine-containing compounds.[4][5][6]

Experimental Protocols

The choice of sample preparation method depends on the sample matrix. For plasma or serum samples, a protein precipitation step is recommended to prevent column and instrument contamination.[2][7]

Protocol for Protein Precipitation:

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean autosampler vial for HPLC-MS analysis.

For less complex matrices, a simple "dilute and shoot" approach may be sufficient.[2][7]

Instrumentation:

  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Quantitative Data Summary

ParameterValue
HPLC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition (Quantifier) m/z 240.0 → [Fragment Ion 1]
MRM Transition (Qualifier) m/z 242.0 → [Fragment Ion 2]

Gradient Elution Profile

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

Data Analysis and Visualization

The data should be processed using appropriate software to integrate the peak areas of the analyte and internal standard. A calibration curve should be constructed by plotting the peak area ratio against the concentration of the standards.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A flowchart of the experimental workflow from sample preparation to data analysis.

Logical Relationship of Method Development

method_development cluster_hplc HPLC Method cluster_ms MS Method Analyte Analyte Properties (this compound) Column Column Selection (C18) Analyte->Column MobilePhase Mobile Phase (ACN/H2O with Formic Acid) Analyte->MobilePhase Ionization Ionization Mode (ESI+) Analyte->Ionization Gradient Gradient Optimization Column->Gradient MobilePhase->Gradient Validation Method Validation (Linearity, Accuracy, Precision) Gradient->Validation MRM MRM Transition (Precursor/Product Ions) Ionization->MRM MRM->Validation

Caption: The logical progression for developing the HPLC-MS analytical method.

Conclusion

The HPLC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The protocol is well-suited for researchers and scientists in the field of drug development and can be adapted for various research needs with appropriate validation. The distinct isotopic signature from the bromine atom provides a high degree of confidence in the identification of the analyte.

References

Application Notes and Protocols: Evaluation of Tetrahydroquinoline Derivatives in mTOR Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the latest available data, specific studies detailing the direct application of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in mTOR inhibition assays are not prominently available in the public scientific literature. The following application notes and protocols are therefore based on established methodologies for evaluating structurally related tetrahydroquinoline and quinoline derivatives as potential mTOR inhibitors. This document is intended to serve as a comprehensive guide for researchers interested in screening and characterizing similar small molecules against the mTOR kinase.

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. It exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which respond to a variety of upstream signals such as growth factors, nutrients, and cellular energy levels. Dysregulation of the mTOR signaling pathway is a common feature in numerous human diseases, most notably cancer, making it a critical target for therapeutic intervention.

Small molecule inhibitors targeting the ATP-binding site of the mTOR kinase domain are a significant class of anticancer agents under investigation. These ATP-competitive inhibitors can block the activity of both mTORC1 and mTORC2, offering a more complete shutdown of the pathway compared to allosteric inhibitors like rapamycin and its analogs (rapalogs). The tetrahydroquinoline scaffold has emerged as a promising pharmacophore in the design of novel mTOR inhibitors due to its structural similarities to known kinase inhibitors and its potential for favorable interactions within the mTOR active site.

This document provides detailed protocols for assessing the inhibitory potential of tetrahydroquinoline derivatives, such as the hypothetical inhibitor this compound, using in vitro kinase assays and cell-based Western blot analyses.

mTOR Signaling Pathway and Point of Inhibition

The diagram below illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the mechanism of action for ATP-competitive inhibitors.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/AKT Axis cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 Activates AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 Activates AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->AKT Activates (Feedback Loop) Cytoskeletal Org. Cytoskeletal Org. mTORC2->Cytoskeletal Org. Regulates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Inhibitor ATP-Competitive Inhibitor (e.g., Tetrahydroquinoline) Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: mTOR signaling pathway and inhibition point.

Representative Data for Tetrahydroquinoline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various morpholine-substituted tetrahydroquinoline derivatives against different human cancer cell lines, demonstrating their potential as mTOR inhibitors.

Compound IDModificationA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)MDA-MB-231 (TNBC) IC₅₀ (µM)Reference
10d 3-F, 5-CF₃ Phenyl0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e 3,5-bis(CF₃) Phenyl0.033 ± 0.0030.103 ± 0.0050.19 ± 0.02
10h 3,5-bis(CF₃) Phenyl0.098 ± 0.0090.087 ± 0.0070.11 ± 0.01
Everolimus (Reference Drug)0.12 ± 0.010.002 ± 0.00010.005 ± 0.0003
5-Fluorouracil (Reference Drug)5.8 ± 0.212.1 ± 0.134.9 ± 0.17

Data is presented as mean ± standard deviation.

Experimental Protocols

This protocol describes a biochemical assay to directly measure the inhibitory effect of a test compound on the kinase activity of purified mTOR enzyme.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Kinase Buffer D Combine mTOR, Substrate, and Test Compound in Kinase Buffer A->D B Prepare Test Compound (Serial Dilution in DMSO) B->D C Prepare Active mTOR Enzyme and Inactive Substrate (e.g., S6K1) C->D E Incubate at 30°C D->E F Initiate Reaction with ATP E->F G Incubate at 30°C for 30 min F->G H Stop Reaction with SDS-PAGE Sample Buffer G->H I Separate Proteins by SDS-PAGE H->I J Transfer to PVDF Membrane (Western Blot) I->J K Probe with Anti-Phospho-Substrate Antibody (e.g., p-S6K1 Thr389) J->K L Detect Signal (ECL) and Quantify K->L M Calculate IC₅₀ Value L->M

Caption: General workflow for an in vitro mTOR kinase assay.

Methodology:

  • Reagent Preparation:

    • Kinase Reaction Buffer (1x): 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, and 5 mM MnCl₂. Store at 4°C.

    • ATP Solution: Prepare a 10 mM stock solution in water and dilute in kinase buffer to a final reaction concentration of 100 µM. Prepare fresh.

    • Test Compound: Prepare a 10 mM stock of this compound (or other derivative) in DMSO. Perform serial dilutions to create a range of concentrations for the dose-response curve.

    • Enzyme and Substrate: Use recombinant active mTOR (e.g., residues 1362-end) and an inactive substrate protein like p70S6K.

  • Assay Procedure:

    • In a microcentrifuge tube, combine 250 ng of active mTOR enzyme, 1 µg of inactive S6K substrate, and the desired concentration of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add kinase buffer to bring the volume to 40 µL.

    • Incubate the mixture at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of 500 µM ATP solution (final concentration 100 µM).

    • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

    • Stop the reaction by adding 20 µL of 4x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

  • Detection and Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K Thr389).

    • Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL reagent.

    • Quantify band intensity and plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

This protocol assesses the ability of a test compound to inhibit mTOR signaling within a cellular context by measuring the phosphorylation of downstream targets.

Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells with a known active PI3K/mTOR pathway (e.g., MCF-7, A549) and grow to 70-80% confluency.

    • Treat the cells with a dose range of the test compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 2-4 hours.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (load 20-40 µg per lane) and perform SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with primary antibodies.

      • mTORC1 Targets: p-p70S6K (Thr389), p-4E-BP1 (Thr37/46).

      • mTORC2 Target: p-AKT (Ser473).

      • Loading Control: β-Actin or Tubulin.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated proteins.

    • Normalize the phospho-protein signals to the total protein or a loading control.

    • Compare the signal from treated samples to the vehicle control to determine the extent of mTOR pathway inhibition.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of novel tetrahydroquinoline derivatives as potential mTOR inhibitors. By combining direct enzymatic assays with cell-based pathway analysis, researchers can effectively determine the potency, selectivity, and cellular efficacy of compounds like this compound, paving the way for further preclinical development in oncology and other diseases driven by aberrant mTOR signaling.

Application Notes and Protocols for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a novel analogue within this class. Due to the limited published data on its specific biological effects, this document provides a comprehensive guide for the initial characterization of this compound in cell-based assays.

These application notes offer a systematic workflow and detailed protocols to assess the cytotoxic, pro-apoptotic, and anti-proliferative potential of this compound, using common and robust assay methodologies. The presented data and signaling pathways are hypothetical and serve to illustrate the application of these protocols for compound characterization.

Compound Properties and Handling

Proper handling and solubilization of the test compound are critical for reproducible results. Based on its chemical structure and data from similar compounds, this compound is predicted to have low aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 158326-77-3[1]
Molecular Formula C₁₁H₁₄BrN[1]
Molecular Weight 240.13 g/mol [1]
Predicted Solubility Insoluble in water; Soluble in DMSO, Ethanol[2]
Storage Conditions Store at -20°C for long-term use[1]

Preparation of Stock Solution:

  • Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) of this compound in 100% dimethyl sulfoxide (DMSO).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • When preparing working concentrations for cell-based assays, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow for Compound Characterization

A tiered approach is recommended to efficiently characterize the cellular effects of a novel compound. The workflow begins with a broad screening for cytotoxic activity, followed by more detailed mechanistic studies.

G cluster_workflow Experimental Workflow A Primary Screening: Cell Viability Assay (MTT) B Dose-Response Analysis: Determine IC50 Value A->B Identify sensitive cell lines C Mechanism of Action Studies B->C Select lead concentration range D Apoptosis Assay (Annexin V / PI) C->D E Cell Proliferation Assay (BrdU Incorporation) C->E F Pathway Analysis (e.g., Western Blot, qPCR) D->F Elucidate cellular mechanism E->F Elucidate cellular mechanism

Caption: A logical workflow for characterizing a novel compound.

Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to a purple formazan product is quantified spectrophotometrically.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final concentrations might range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Table 2: Hypothetical Cell Viability Data (MTT Assay)

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle) 0.850 ± 0.045100%
0.1 0.835 ± 0.05198.2%
1 0.765 ± 0.03990.0%
5 0.595 ± 0.03070.0%
10 0.430 ± 0.02550.6%
25 0.215 ± 0.01825.3%
50 0.100 ± 0.01111.8%
100 0.055 ± 0.0096.5%
Calculated IC₅₀ ~10 µM
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations (e.g., 10 µM and 20 µM) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use trypsin and then neutralize with complete medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

G cluster_workflow Apoptosis Assay Workflow A Seed & Treat Cells (e.g., 24h with Compound) B Harvest Cells (Adherent + Floating) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate 15 min (Room Temp, Dark) E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for detecting apoptosis via flow cytometry.

Table 3: Hypothetical Apoptosis Data (Flow Cytometry)

TreatmentViable (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)Necrotic (Annexin V-/PI+)
Vehicle Control 95.1%2.5%1.4%1.0%
Compound (10 µM) 55.3%28.2%12.5%4.0%
Compound (20 µM) 20.7%45.8%27.3%6.2%

Hypothetical Mechanism of Action

Based on the induction of apoptosis, a possible mechanism for this compound could be the inhibition of a key pro-survival signaling pathway, such as the PI3K/Akt pathway, which is commonly dysregulated in cancer. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.

G cluster_pathway Hypothetical Signaling Pathway Inhibition RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates MDM2 MDM2 Akt->MDM2 activates Bcl2 Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Bcl2 inhibits p53 p53 MDM2->p53 degrades Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis Compound 7-Bromo-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline Compound->Akt Putative Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

This document provides a foundational framework for investigating the biological activities of this compound. By following the outlined experimental workflow and protocols, researchers can effectively determine its cytotoxic potential, elucidate its mechanism of cell death, and begin to explore the underlying molecular pathways. The provided protocols for MTT and Annexin V/PI assays are standard, robust methods for the initial characterization of novel chemical entities in a cancer biology context.

References

Application Notes and Protocols for Suzuki Coupling with 7-Bromo-Tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling of 7-bromo-tetrahydroquinoline analogs with various boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[1] This methodology is widely employed in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 7-position via Suzuki coupling allows for the generation of diverse libraries of compounds for drug discovery programs.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of 6-bromo-1,2,3,4-tetrahydroquinoline analogs with various substituted phenylboronic acids, as reported by Ökten et al. (2019).[3] These examples serve as a valuable reference for optimizing the coupling of 7-bromo-tetrahydroquinoline analogs.

EntryAryl Boronic AcidProductYield (%)
14-(Trifluoromethoxy)phenylboronic acid6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline75
24-(Methylthio)phenylboronic acid6-(4-(Methylthio)phenyl)-1,2,3,4-tetrahydroquinoline82
34-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline78
4Phenylboronic acid6-Phenyl-1,2,3,4-tetrahydroquinoline68

Experimental Protocols

This section details two representative protocols for the Suzuki coupling of 7-bromo-tetrahydroquinoline analogs. Protocol 1 provides general screening conditions, while Protocol 2 is optimized for challenging substrates.

Protocol 1: General Screening Conditions

This protocol is a suitable starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • 7-Bromo-tetrahydroquinoline analog (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 7-bromo-tetrahydroquinoline analog, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.[4]

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[5]

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-tetrahydroquinoline.[5]

Protocol 2: Conditions for Less Reactive Coupling Partners

This protocol utilizes a more active catalyst system that can be effective for less reactive boronic acids or when dehalogenation is a significant side reaction.[4]

Materials:

  • 7-Bromo-tetrahydroquinoline analog (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (a pre-formed catalyst) (0.02 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (10:1 v/v), degassed

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow the setup procedure as described in Protocol 1, using the reagents listed above.

  • Heat the reaction mixture to 100–110 °C.[4]

  • Monitor the reaction progress and perform work-up and purification as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 PdII_R2->Pd0 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² RedElim->Product Experimental_Workflow start Start reagents Combine 7-bromo-tetrahydroquinoline, boronic acid, catalyst, and base in a Schlenk flask. start->reagents inert Establish inert atmosphere (evacuate and backfill with Ar/N₂). reagents->inert solvent Add degassed solvent. inert->solvent reaction Heat reaction mixture with vigorous stirring. solvent->reaction monitor Monitor reaction progress (TLC or LC-MS). reaction->monitor workup Aqueous workup: dilute, wash with H₂O and brine. monitor->workup purify Dry, concentrate, and purify by column chromatography. workup->purify product Obtain pure 7-aryl-tetrahydroquinoline. purify->product

References

Application Notes and Protocols for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in cancer cell line research. Due to the limited availability of specific data for this compound, the following protocols and expected outcomes are based on studies of structurally related bromo-substituted and tetrahydroquinoline derivatives. These compounds have shown promise as potential anticancer agents, often exhibiting cytotoxic effects through the induction of apoptosis and cell cycle arrest.[1][2][3]

Postulated Mechanism of Action

Based on the known activities of similar tetrahydroquinoline derivatives, this compound is hypothesized to exert its anticancer effects by inducing apoptosis through the activation of caspase cascades.[1][4][5] It may also trigger cell cycle arrest at the G2/M phase, leading to programmed cell death.[1] Furthermore, related compounds have been shown to induce oxidative stress, which can contribute to autophagy and cell death via signaling pathways like PI3K/AKT/mTOR.[2]

Quantitative Data Summary

The following table summarizes the cytotoxic activities of various related tetrahydroquinoline derivatives against common cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), can serve as a benchmark for evaluating the potential efficacy of this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
Tetrahydroquinolinone Derivative (4a)A549 (Lung)Not specified, but potent[1]
Tetrahydroquinolinone Derivative (4a)HCT-116 (Colon)Not specified, but potent[1]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon)Micromolar concentrations[2]
4-trifluoromethyl substituted tetrahydroquinoline derivative (4ag)SNB19 (Glioblastoma)38.3[4][5]
4-trifluoromethyl substituted tetrahydroquinoline derivative (4ag)LN229 (Glioblastoma)40.6[4][5]
Morpholine-substituted tetrahydroquinoline (10e)A549 (Lung)0.033 ± 0.003[6]
Morpholine-substituted tetrahydroquinoline (10h)MCF-7 (Breast)0.087 ± 0.007[6]
Morpholine-substituted tetrahydroquinoline (10d)A549 (Lung)0.062 ± 0.01[6]
Morpholine-substituted tetrahydroquinoline (10d)MCF-7 (Breast)0.58 ± 0.11[6]
Morpholine-substituted tetrahydroquinoline (10d)MDA-MB-231 (Breast)1.003 ± 0.008[6]

Experimental Protocols

The following are detailed protocols for the initial screening and characterization of the anticancer activity of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.[2][7]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the fresh medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Dissolve Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][8]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration for 24 or 48 hours. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Apoptosis_Analysis_Workflow start Treat Cells with Compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify Apoptotic Populations analyze->quantify

Caption: Apoptosis Analysis Workflow.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.[1][8]

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Postulated Signaling Pathway Involvement

Based on literature for similar compounds, this compound may induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It is also plausible that it could modulate the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[2][6]

Signaling_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_caspases Caspase Activation cluster_outcome Cellular Outcome compound 7-Bromo-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic activates intrinsic Intrinsic Pathway (Mitochondria) compound->intrinsic activates pi3k_akt PI3K/Akt/mTOR Pathway compound->pi3k_akt inhibits caspase8 Caspase-8 extrinsic->caspase8 caspase9 Caspase-9 intrinsic->caspase9 apoptosis Apoptosis pi3k_akt->apoptosis inhibits cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest regulates caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 caspase3->apoptosis

Caption: Postulated Signaling Pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Synthetic Workflow Overview

The synthesis of this compound can be approached through a multi-step sequence. A plausible and efficient route involves the initial construction of the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one core, followed by bromination and subsequent reduction of the lactam.

Synthetic Workflow cluster_0 Step 1: Lactam Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction A 3,3-Dimethylacrylic acid + Aniline B N-phenyl-3,3-dimethylacrylamide A->B Amide Formation C 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one B->C Intramolecular Friedel-Crafts Cyclization D 7-Bromo-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one C->D Electrophilic Aromatic Substitution E 7-Bromo-4,4-dimethyl-1,2,3,4- tetrahydroquinoline D->E Lactam Reduction (e.g., LiAlH4)

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis.

Step 1: Synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Issue: Low yield of N-phenyl-3,3-dimethylacrylamide (Amide Formation)

Potential CauseRecommended ActionExpected Outcome
Incomplete reaction Ensure starting materials are pure and dry. Use a slight excess of the activating agent (e.g., thionyl chloride or a carbodiimide). Monitor the reaction by TLC until the starting aniline is consumed.Increased conversion to the desired amide.
Side reactions Control the reaction temperature. Add the acylating agent slowly to the aniline solution to avoid polymerization and other side reactions.Minimized formation of by-products and a cleaner reaction mixture.

Issue: Low yield or failure of Intramolecular Friedel-Crafts Cyclization

Potential CauseRecommended ActionExpected Outcome
Insufficiently strong Lewis acid Use a strong Lewis acid such as polyphosphoric acid (PPA) or Eaton's reagent. Ensure the acid is fresh and properly stored to maintain its activity.Successful cyclization to form the dihydroquinolinone.
Decomposition of starting material Perform the reaction at the lowest effective temperature. Add the amide to the pre-heated acid in portions to control the reaction exotherm.Reduced charring and decomposition, leading to a higher yield of the desired product.
Steric hindrance While the gem-dimethyl group can pose a challenge, using a stronger Lewis acid and optimizing the temperature should facilitate the reaction.Formation of the six-membered ring despite the steric bulk.
Step 2: Bromination of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Issue: Formation of multiple brominated products

Potential CauseRecommended ActionExpected Outcome
Over-bromination Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of liquid bromine. Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents).Selective mono-bromination at the desired position.
Non-selective bromination The directing effect of the amide group and the alkyl substituents should favor bromination at the 7-position. Running the reaction at a lower temperature can increase selectivity.Increased yield of the 7-bromo isomer.

Issue: Low reaction conversion

Potential CauseRecommended ActionExpected Outcome
Deactivation of the aromatic ring The amide group is an activating, ortho, para-director, so deactivation is unlikely to be the primary issue. Ensure the brominating agent is active.Improved conversion to the brominated product.
Inappropriate solvent Use a solvent that is inert to the reaction conditions and in which the starting material is soluble. Acetic acid or a chlorinated solvent are common choices.A homogeneous reaction mixture and improved reaction kinetics.
Step 3: Reduction of 7-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Issue: Incomplete reduction of the lactam

Potential CauseRecommended ActionExpected Outcome
Insufficient reducing agent Use a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄). Ensure a sufficient excess of the reducing agent is used (typically 2-4 equivalents).Complete reduction of the amide carbonyl to a methylene group.
Decomposition of the reducing agent Use anhydrous solvents (e.g., dry THF or diethyl ether) and perform the reaction under an inert atmosphere (nitrogen or argon).The reducing agent remains active throughout the reaction, leading to complete conversion.

Issue: Formation of side products

Potential CauseRecommended ActionExpected Outcome
Reduction of the bromine substituent While LiAlH₄ can sometimes reduce aryl halides, this is generally less favorable than amide reduction. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize this side reaction.Retention of the bromine atom on the aromatic ring.
Complex work-up procedure Follow a careful quenching procedure for the excess LiAlH₄ (e.g., Fieser work-up: sequential addition of water, 15% NaOH solution, and then more water) to obtain a granular precipitate that is easy to filter.[1]Easier isolation and purification of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most challenging step in the synthesis of this compound?

A1: The most challenging steps are likely the intramolecular Friedel-Crafts cyclization to form the dihydroquinolinone ring and the subsequent reduction of the lactam. The cyclization can be difficult due to the steric hindrance of the gem-dimethyl group and may require harsh conditions, which can lead to side reactions. The reduction of the lactam requires a powerful and moisture-sensitive reducing agent like LiAlH₄, which demands careful handling and anhydrous conditions.

Q2: Are there alternative methods for the synthesis of the 4,4-dimethyl-tetrahydroquinoline core?

A2: Yes, other methods for the synthesis of tetrahydroquinolines exist, such as domino reactions and various cyclization strategies. However, for the specific 4,4-dimethyl substitution pattern, the construction of the dihydroquinolinone followed by reduction is a plausible and relatively straightforward approach.

Q3: How can I purify the final product, this compound?

A3: The final product can be purified by column chromatography on silica gel. A typical eluent system would be a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing the proportion of ethyl acetate. It is also possible that the product can be purified by recrystallization from a suitable solvent or solvent mixture.

Q4: My final product is colored. What could be the cause?

A4: Quinolines and their derivatives can sometimes be susceptible to oxidation, which can lead to coloration.[2] To minimize this, it is advisable to handle the purified product under an inert atmosphere and store it protected from light. If the color is due to impurities, further purification by chromatography or recrystallization may be necessary.

Q5: What safety precautions should I take when working with Lithium Aluminum Hydride (LiAlH₄)?

A5: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents to release flammable hydrogen gas.[1] It should only be handled by trained personnel in a fume hood under an inert atmosphere. All glassware must be thoroughly dried before use, and anhydrous solvents are essential. Appropriate personal protective equipment, including safety glasses, a lab coat, and gloves, must be worn. A proper quenching procedure must be followed to safely neutralize any excess reagent at the end of the reaction.

Experimental Protocols

The following are generalized protocols based on established methodologies for similar transformations. Optimization for the specific substrate may be required.

Protocol 1: Synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

This protocol is a two-step process starting from 3,3-dimethylacrylic acid and aniline.

Step 1a: Synthesis of N-phenyl-3,3-dimethylacrylamide

  • In a round-bottom flask, dissolve 3,3-dimethylacrylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C and then allow the mixture to stir at room temperature for 2 hours to form the acyl chloride.

  • In a separate flask, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM.

  • Slowly add the prepared acyl chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-phenyl-3,3-dimethylacrylamide.

Step 1b: Intramolecular Friedel-Crafts Cyclization

  • In a reaction vessel, place polyphosphoric acid (PPA) (10-20 times the weight of the amide).

  • Heat the PPA to 80-100 °C with stirring.

  • Slowly add N-phenyl-3,3-dimethylacrylamide (1.0 eq) in portions to the hot PPA.

  • Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, carefully pour the hot mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) until a precipitate forms.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Protocol 2: Synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Bromination Start 4,4-dimethyl-3,4-dihydro- quinolin-2(1H)-one Product 7-Bromo-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one Start->Product Electrophilic Aromatic Substitution Reagent N-Bromosuccinimide (NBS) in Acetic Acid Reagent->Product Lactam_Reduction Start 7-Bromo-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one Step1 1. LiAlH4, dry THF, 0 °C to reflux Start->Step1 Reduction Step2 2. Quench (Fieser work-up) Step1->Step2 Work-up Product 7-Bromo-4,4-dimethyl-1,2,3,4- tetrahydroquinoline Step2->Product

References

Technical Support Center: Synthesis of 4,4-Dimethyl-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4,4-dimethyl-tetrahydroquinoline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in improving the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4,4-dimethyl-tetrahydroquinoline and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low to No Product Formation 1. Inactive Catalyst: The acid catalyst (e.g., HCl, H₂SO₄, Lewis acids) may be old, hydrated, or of insufficient concentration. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Impure Starting Materials: Aniline or acetone may contain impurities that inhibit the reaction. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Catalyst Check: Use fresh, anhydrous acid catalyst. Consider screening different Brønsted or Lewis acids. 2. Temperature Optimization: Gradually increase the reaction temperature. For the related synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone, temperatures between 80-150°C have been reported to be effective[1]. 3. Purity of Reagents: Use freshly distilled aniline and reagent-grade acetone. 4. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction until the starting materials are consumed.
Formation of Multiple Byproducts 1. Over-alkylation/Polymerization: Excess acetone or harsh acidic conditions can lead to the formation of polymeric materials or other unwanted side products. 2. Oxidation: The tetrahydroquinoline product can be susceptible to oxidation, especially at elevated temperatures in the presence of air. 3. Isomer Formation: Depending on the reaction conditions, other isomers of dimethyl-tetrahydroquinoline might form.1. Stoichiometry Control: Carefully control the molar ratio of aniline to acetone. A slight excess of aniline can sometimes minimize over-alkylation of the aniline starting material. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Catalyst and Temperature Control: Optimize the catalyst loading and reaction temperature to favor the desired product. Lower temperatures may increase selectivity.
Product is an Intractable Oil or Tar 1. Presence of Polymeric Byproducts: High temperatures and strong acid can promote polymerization of acetone or aniline. 2. Residual Catalyst/Salts: Incomplete work-up can leave acidic residues or salts that prevent crystallization.1. Optimized Reaction Conditions: Re-evaluate the reaction temperature and catalyst concentration to minimize polymerization. 2. Thorough Work-up: Ensure complete neutralization of the acid catalyst during the work-up. Washing with a sodium bicarbonate solution is recommended. An aqueous workup with saturated ammonium chloride and brine can also be effective in removing inorganic impurities[2]. 3. Purification: Attempt purification via column chromatography on silica gel or alumina.
Difficulty in Product Purification 1. Similar Polarity of Byproducts: Byproducts may have similar polarities to the desired product, making chromatographic separation challenging. 2. Oily Nature of the Product: The product itself may be an oil, making crystallization difficult.1. Optimize Chromatography: Screen different solvent systems for column chromatography to improve separation. A gradient elution might be necessary. 2. Salt Formation for Crystallization: Convert the oily product to a salt (e.g., hydrochloride or oxalate salt) which is often a crystalline solid and can be purified by recrystallization. The salt can then be neutralized to recover the pure amine. 3. Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for oily products[2].

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4,4-dimethyl-tetrahydroquinoline?

A common and straightforward approach is the acid-catalyzed condensation of aniline with acetone. This reaction, a variation of the Doebner-von Miller reaction, typically involves heating the reactants in the presence of a strong Brønsted or Lewis acid.

Q2: Which acid catalyst is most effective for this synthesis?

While various acid catalysts can be used, strong proton acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly employed. Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be effective[1]. The optimal catalyst and its concentration should be determined experimentally for your specific setup.

Q3: What are the expected major byproducts in this reaction?

Potential byproducts include various isomers of dimethyl-dihydroquinolines and quinolines, as well as polymeric materials derived from the self-condensation of acetone under acidic conditions. Over-alkylation of the aniline starting material can also occur.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting materials (aniline and acetone) and the formation of the product and any major byproducts.

Q5: What is a suitable work-up procedure for this reaction?

After the reaction is complete, the mixture is typically cooled and then neutralized with a base, such as sodium carbonate or sodium hydroxide solution, to a pH of 8-9. The product is then extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure[2].

Q6: My final product is a dark oil. How can I decolorize it?

If your product is dark due to impurities, you can try treating a solution of the crude product in an organic solvent with activated carbon. The carbon is then removed by filtration through a pad of celite, and the solvent is evaporated. This is often effective at removing colored impurities before further purification.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • Aniline

  • Acetone

  • Concentrated Hydrochloric Acid (or other suitable acid catalyst)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine aniline (1.0 equivalent) and a significant excess of acetone (5-10 equivalents).

  • With stirring, slowly add the acid catalyst (e.g., concentrated HCl, 0.1-0.2 equivalents) to the mixture. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL for a small-scale reaction).

  • Combine the organic extracts and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Tetrahydroquinoline Derivatives (Illustrative Data from Related Syntheses)
EntryCatalystSolventTemperature (°C)Yield (%)Reference
15% Pd/C, H₂DichloromethaneRT65-90[3]
2Triflic Acid--23-85[4]
3HF/BF₃-80-150-[1]

Note: The yields presented are for various substituted tetrahydroquinoline syntheses and are provided as a general guide for the types of catalysts and conditions that can be effective.

Visualizations

experimental_workflow Experimental Workflow for 4,4-Dimethyl-tetrahydroquinoline Synthesis reagents 1. Reagents Aniline, Acetone, Acid Catalyst reaction 2. Reaction Reflux (4-8h) reagents->reaction workup 3. Work-up Neutralization, Extraction reaction->workup purification 4. Purification Distillation or Chromatography workup->purification product 5. Pure Product 4,4-Dimethyl-tetrahydroquinoline purification->product

Caption: Workflow for the synthesis and purification of 4,4-dimethyl-tetrahydroquinoline.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Purity (Aniline, Acetone) start->check_reagents check_catalyst Check Catalyst Activity (Fresh, Anhydrous) start->check_catalyst optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp If pure check_catalyst->optimize_temp If active optimize_time Optimize Reaction Time optimize_temp->optimize_time successful Yield Improved optimize_time->successful

References

Technical Support Center: Purification of Brominated Tetrahydroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated tetrahydroquinoline intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying brominated tetrahydroquinoline intermediates?

A1: The most frequently employed and effective purification techniques are column chromatography and recrystallization.[1] Column chromatography is versatile for separating compounds with different polarities, while recrystallization is excellent for obtaining highly pure crystalline solids. The choice between these methods often depends on the physical state of the crude product (solid or oil) and the nature of the impurities.

Q2: My brominated tetrahydroquinoline is a dark oil/solid. What causes this discoloration and how can I remove it?

A2: Discoloration, often appearing as a brown or black hue, can be due to the oxidation of the tetrahydroquinoline ring or the presence of polymeric or highly conjugated impurities.[2] To address this, you can perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light.[2] Additionally, pre-treating the crude product with activated carbon before recrystallization can effectively remove colored impurities.[2]

Q3: I'm seeing multiple spots on my TLC plate after the reaction, and they are very close together. How can I improve separation?

A3: Poor separation on a TLC plate indicates that the product and impurities have similar polarities, a common issue in the purification of tetrahydroquinoline derivatives.[1] To improve separation for column chromatography, it is crucial to optimize the eluent system.[2] This can be achieved by testing various solvent mixtures with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A gradual increase in the polarity of the eluent during chromatography (gradient elution) can also enhance separation.

Q4: What are common side products in the bromination of tetrahydroquinolines that can complicate purification?

A4: During the bromination of tetrahydroquinolines, the formation of di- and tri-brominated derivatives can occur, alongside the desired mono-brominated product.[3][4] Additionally, oxidation of the tetrahydroquinoline ring to a quinoline structure can be a significant side reaction, especially when using reagents like N-bromosuccinimide (NBS) in chloroform.[3][5] The presence of these byproducts, which often have polarities similar to the target compound, complicates the purification process.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your brominated tetrahydroquinoline intermediates.

Column Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Co-elution of Impurities with the Product 1. The eluent system lacks sufficient selectivity. 2. The column is overloaded with the crude material.[2]1. Systematically test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find an optimal eluent for better separation.[2] 2. Reduce the amount of crude product loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[2]
Low Recovery of Product After Chromatography 1. The compound is highly soluble in the chosen eluent. 2. The compound is irreversibly adsorbing to the silica gel.[2]1. Decrease the polarity of the eluent. Begin with a non-polar solvent like hexane and gradually introduce a more polar solvent such as ethyl acetate.[2] 2. Consider using a less acidic stationary phase, like neutral alumina, instead of silica gel.
Product Elutes Too Quickly or Too Slowly 1. The eluent polarity is too high, causing rapid elution. 2. The eluent polarity is too low, resulting in slow elution.1. Decrease the eluent polarity by increasing the proportion of the non-polar solvent. 2. Increase the eluent polarity by adding more of the polar solvent.
Recrystallization
Issue Possible Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling 1. The solution is not supersaturated. 2. The compound is too soluble in the chosen solvent.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. 2. If the compound is too soluble, you can try adding a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.
Product Oils Out Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The presence of impurities is depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Attempt to purify the material further by column chromatography before recrystallization.
Low Yield of Recovered Crystals 1. A significant amount of the product remains dissolved in the mother liquor. 2. The product was washed with a solvent in which it is too soluble.1. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.[6]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for the purification of a brominated tetrahydroquinoline intermediate using silica gel column chromatography.

Materials:

  • Crude brominated tetrahydroquinoline

  • Silica gel (60-120 mesh)

  • Non-polar solvent (e.g., Hexane)

  • Polar solvent (e.g., Ethyl Acetate)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions in separate tubes.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate, elute with an appropriate solvent system, and visualize the spots under a UV lamp.

  • Product Pooling: Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified brominated tetrahydroquinoline.

Protocol 2: Recrystallization

This protocol provides a general method for purifying a solid brominated tetrahydroquinoline intermediate.

Materials:

  • Crude solid brominated tetrahydroquinoline

  • Recrystallization solvent (e.g., Ethanol, Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.[2]

  • Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_recrystallization Recrystallization Pathway cluster_chromatography Chromatography Pathway cluster_end Final Product Crude Crude Brominated Tetrahydroquinoline TLC TLC Analysis Crude->TLC Spot Decision Solid or Oil? TLC->Decision Recrystallize Recrystallization Decision->Recrystallize Solid Column Column Chromatography Decision->Column Oil / Impure Solid Filter_Dry Filter & Dry Recrystallize->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product Fractions Collect & Analyze Fractions Column->Fractions Evaporate Combine & Evaporate Fractions->Evaporate Evaporate->Pure_Product Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_questions Troubleshooting Questions cluster_solutions Potential Solutions Start Impure Product TLC_Analysis TLC Shows Impurities Start->TLC_Analysis Polarity_Check Similar Polarity? TLC_Analysis->Polarity_Check Color_Check Discolored? TLC_Analysis->Color_Check Optimize_Eluent Optimize Eluent System Polarity_Check->Optimize_Eluent Yes Change_Stationary_Phase Change Stationary Phase Polarity_Check->Change_Stationary_Phase Severe Cases Activated_Carbon Use Activated Carbon Color_Check->Activated_Carbon Yes Inert_Atmosphere Work Under Inert Atmosphere Color_Check->Inert_Atmosphere Yes Gradient_Elution Use Gradient Elution Optimize_Eluent->Gradient_Elution

References

Technical Support Center: Optimization of Reaction Conditions for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations of this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

The two primary sites for derivatization are the secondary amine at the 1-position (N1) and the bromine-substituted carbon at the 7-position (C7). The N1 position is nucleophilic and readily undergoes reactions such as alkylation and acylation. The C7 position, bearing a bromine atom, is susceptible to various palladium-catalyzed cross-coupling reactions.

Q2: I am having difficulty with the N-alkylation of the tetrahydroquinoline. What are the common causes for low yield?

Low yields in N-alkylation can be attributed to several factors. A significant challenge is over-alkylation, where the product, a tertiary amine, is often more nucleophilic than the starting secondary amine and can react further with the alkylating agent.[1] Other potential issues include poor reactivity of the starting materials, suboptimal reaction conditions, or product degradation.[1] Steric hindrance from the gem-dimethyl group at the 4-position can also slow down the reaction rate.

Q3: My palladium-catalyzed cross-coupling reaction at the 7-position is not working well. What should I investigate?

Common issues in palladium-catalyzed cross-coupling reactions with substrates like this compound include catalyst inactivity, an unsuitable choice of ligand, and problems with the boronic acid (for Suzuki coupling) or alkyne (for Sonogashira coupling) coupling partner.[2] Side reactions such as dehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partner are also frequently observed.[2] The choice of base and solvent is also critical for the success of these reactions.[2]

Troubleshooting Guides

N-Alkylation and N-Acylation
Problem Potential Cause Troubleshooting Steps
Low or no conversion Insufficient reactivity of the alkylating/acylating agent.- Switch to a more reactive electrophile (e.g., from alkyl bromide to alkyl iodide or triflate).[3]- For acylation, use an acyl chloride or anhydride instead of a carboxylic acid with a coupling agent.
Inappropriate base.- Use a non-nucleophilic, sterically hindered base to prevent competition with the amine.- Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N).[1]
Suboptimal solvent.- Use polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to facilitate Sₙ2 reactions.[1][3]
Low reaction temperature.- Gradually increase the temperature. Microwave irradiation can sometimes be beneficial.[3]
Over-alkylation (multiple alkyl groups added) The N-alkylated product is more nucleophilic than the starting material.- Use a large excess of the starting amine relative to the alkylating agent.[1]- Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[1]
Side reaction with other functional groups The reagent is not selective for the nitrogen atom.- If the molecule contains other nucleophilic groups (e.g., phenols), consider using protecting groups.- Adjusting the base and solvent can sometimes improve selectivity based on Hard and Soft Acid-Base (HSAB) theory.[3]
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Problem Potential Cause Troubleshooting Steps
Low or no conversion Inactive catalyst.- Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) as palladium catalysts are sensitive to oxygen.[2]- Use fresh, high-quality palladium pre-catalysts and ligands.
Poor choice of ligand.- For electron-rich aryl bromides, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the oxidative addition step.[2]
Suboptimal base.- The choice of base is crucial and depends on the specific coupling reaction. For Suzuki, common bases include Cs₂CO₃, K₃PO₄, and K₂CO₃.[2][4] For Buchwald-Hartwig, sodium or lithium tert-butoxide is often used. For Sonogashira, an amine base like triethylamine or diisopropylethylamine is typical.[5]
Significant dehalogenation (loss of bromine) Side reaction competing with the desired coupling.- Use a bulky, electron-rich ligand to promote the cross-coupling pathway over dehalogenation.[2]- Lowering the reaction temperature might reduce the rate of this side reaction.
Homocoupling of the coupling partner Boronic acid degradation or side reactions of the alkyne.- For Suzuki coupling, use fresh boronic acid and consider using a 1:1 mixture of an organic solvent and water to suppress homocoupling.- Using a Pd(0) pre-catalyst instead of a Pd(II) source can sometimes mitigate this issue.[2]
Poor reproducibility Trace impurities in reagents or solvents.- Use anhydrous and degassed solvents.- Ensure all reagents are of high purity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • To a solution of this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.5 equiv) to the mixture.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).[2]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.4 equiv).

  • Add the amine to be coupled (1.1-1.2 equiv) and anhydrous toluene.

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction's progress.

  • Upon completion, cool to room temperature and filter through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by chromatography.

Protocol 4: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).[5]

  • Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv).[5]

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, quench with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Optimization of N-Alkylation Conditions for Hindered Amines

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl bromideK₂CO₃Acetonitrile8024Low
2Ethyl iodideK₂CO₃Acetonitrile8012Moderate
3Ethyl iodideCs₂CO₃DMF6012High
4Benzyl bromideK₂CO₃Acetonitrile6018Moderate
5Benzyl bromideCs₂CO₃DMF608High

Note: Yields are representative and will vary based on the specific substrate and reaction scale.

Table 2: Influence of Ligands and Bases on Suzuki-Miyaura Coupling of Aryl Bromides

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100Low
2Pd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O90Good
3Pd₂(dba)₃XPhosK₃PO₄Toluene110Excellent
4Pd(OAc)₂SPhosK₃PO₄2-Butanol100Excellent

Note: Yields are generalized from literature on similar substrates and serve as a guideline.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Tetrahydroquinoline - Coupling Partner - Catalyst & Ligand - Base B Add Degassed Solvent A->B C Inert Atmosphere (Argon/Nitrogen) B->C D Heat & Stir C->D Proceed to Reaction E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F Reaction Complete G Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Purified Product

Caption: A generalized experimental workflow for derivatization reactions.

suzuki_coupling_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)L₂(R') pd2_complex->transmetalation_complex Transmetalation (R'-B(OH)₂, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-R' transmetalation_complex->product troubleshooting_logic cluster_no_conversion Low/No Conversion cluster_conversion Starting Material Consumed start Low Yield in Derivatization check_conversion Is Starting Material Consumed? start->check_conversion inactive_catalyst Check Catalyst/Reagent Activity check_conversion->inactive_catalyst No side_reactions Identify Side Products (e.g., Dehalogenation, Homocoupling) check_conversion->side_reactions Yes wrong_conditions Optimize Temp, Solvent, Base inactive_catalyst->wrong_conditions product_degradation Check Product Stability side_reactions->product_degradation

References

overcoming solubility issues of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common in vitro solubility challenges with this compound. Given the limited publicly available solubility data for this specific molecule, the following guidance is based on established principles for overcoming solubility issues with poorly soluble, hydrophobic small molecules in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous cell culture medium. What is the likely cause?

A1: This is a common phenomenon known as "solvent shock."[1] It occurs when a compound dissolved in a high-concentration organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound's solubility to plummet, leading to immediate precipitation. Another cause could be that the final concentration of the compound exceeds its maximum thermodynamic solubility in the aqueous medium.[1]

Q2: What is the recommended solvent for creating a stock solution?

A2: For many poorly water-soluble organic compounds, Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions due to its strong solubilizing power.[2] However, it is crucial to use anhydrous DMSO, as it is highly hygroscopic and absorbed water can reduce the compound's solubility over time.[1][3]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A3: The tolerance to DMSO varies significantly between cell lines. For sensitive or primary cells, and in long-term incubation studies, the final DMSO concentration should be kept at or below 0.1%.[3][4] Many robust cell lines can tolerate up to 0.5% DMSO for shorter periods (up to 72 hours).[4] It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental conditions.[3] Concentrations above 1% are generally not recommended as they can lead to significant cytotoxicity.[2][3]

Q4: How can I modify my dilution procedure to prevent precipitation?

A4: To mitigate solvent shock, a serial dilution or a stepwise mixing process is recommended.[1][5] Instead of a single large dilution, first dilute the high-concentration DMSO stock into an intermediate solution (e.g., a small volume of culture medium or buffer) before adding it to the final bulk volume. Crucially, add the compound stock to the aqueous solution dropwise while gently vortexing or swirling.[1] Pre-warming the aqueous buffer or medium to the experimental temperature (e.g., 37°C) can also help maintain solubility.[1]

Q5: My compound remains in solution initially but precipitates over time in the incubator. Why does this happen?

A5: This can be due to several factors. A shift in temperature from room temperature to 37°C can decrease the solubility of some compounds.[1] Additionally, interactions with media components like salts and proteins, or a pH shift in the medium due to cell metabolism and the CO2 environment, can lead to delayed precipitation.[1] It is advisable to test the compound's stability and solubility in your specific assay medium over the intended duration of the experiment.

Q6: Are there alternatives or additions to DMSO that can improve solubility?

A6: Yes. If reducing the final DMSO concentration is necessary, you can explore several formulation strategies:

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be used in combination with DMSO to improve solubility.[6][7]

  • Surfactants: Low concentrations (typically 0.001% to 0.01%) of non-ionic detergents like Tween-20 or Triton X-100 can help solubilize compounds by forming micelles.[5][6]

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, effectively encapsulating them and increasing their aqueous solubility.[6][8]

For any alternative, it is critical to first run controls to ensure the vehicle itself does not interfere with the assay or cause cellular toxicity.[5]

Data & Experimental Protocols

Physicochemical & Solubility Data
Property Value Source
Molecular Formula C₁₁H₁₄BrN[12]
Molecular Weight 240.13 g/mol [12]
Predicted Water Solubility Likely low due to hydrophobic structureGeneral Principle
Common Organic Solvents Expected to be soluble in DMSO, DMF, Ethanol, Chloroform[9][11]
Recommended Final DMSO Concentration in In Vitro Assays Typical Cellular Effects & Recommendations Citations
≤ 0.1% Generally considered safe for most cell lines, including sensitive primary cells. Recommended for long-term exposure studies (> 72 hours).[2][3][4]
0.1% - 0.5% Tolerated by many robust, immortalized cell lines for exposures up to 72 hours. A vehicle control is essential to account for potential subtle effects.[3][4]
0.5% - 1.0% Increased risk of cytotoxicity, altered cell proliferation, and off-target effects. Use with caution and only for short-term exposure if necessary.[3][13]
> 1.0% High likelihood of significant cytotoxicity and membrane damage. Generally not recommended for cell-based assays.[2][3]

Troubleshooting Guides & Visualizations

Logical Workflow: Troubleshooting Compound Precipitation

This workflow provides a step-by-step guide to diagnosing and solving solubility issues during your experiment.

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Aqueous Medium q1 When did it precipitate? start->q1 immediate Immediately upon dilution q1->immediate Immediately over_time Over time in incubator q1->over_time Over Time cause1 Likely Cause: 'Solvent Shock' or Exceeds Kinetic Solubility immediate->cause1 solution1 Solution: Modify Dilution Protocol - Pre-warm aqueous medium - Add stock slowly while vortexing - Use serial dilution approach cause1->solution1 q2 Still Precipitates? solution1->q2 cause2 Likely Cause: - Temperature/pH shift - Interaction with media components - Exceeds Thermodynamic Solubility over_time->cause2 solution2 Solution: Re-evaluate Conditions - Lower final compound concentration - Assess compound stability in media - Ensure medium is properly buffered cause2->solution2 solution2->q2 solution3 Advanced Solution: Use Formulation Aids - Add co-solvents (e.g., PEG 400) - Add surfactants (e.g., Tween-20) - Use cyclodextrins (Always validate vehicle effects) q2->solution3 Yes

Caption: A flowchart for diagnosing and solving compound precipitation.

Hypothetical Signaling Pathway: Kinase Inhibition

This diagram illustrates where a hypothetical inhibitor, such as a tetrahydroquinoline derivative, might act within a generic intracellular signaling cascade.

G Hypothetical Kinase Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins (e.g., GRB2, SOS) receptor->adaptor ras RAS adaptor->ras raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor 7-Bromo-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline (Hypothetical Inhibitor) inhibitor->mek

Caption: Example of a compound inhibiting the MEK kinase in a pathway.

Key Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol is designed to minimize precipitation when preparing aqueous working solutions from a DMSO stock.

  • Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved. Sonicate briefly if necessary. Store in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • Pre-warm Aqueous Medium: Warm your sterile cell culture medium or assay buffer to the temperature of your experiment (e.g., 37°C).[1] This helps prevent temperature-induced precipitation.

  • Perform Serial Dilution (Recommended):

    • Create an intermediate dilution of your DMSO stock in 100% DMSO if very low final concentrations are required.

    • For the final step, add a small volume of the DMSO stock to the pre-warmed medium while gently vortexing or swirling the medium.[1] Do not add the aqueous medium to the concentrated DMSO stock.

    • Example: To make a 10 µM final solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium. This results in a final DMSO concentration of 0.1%.

  • Visual Inspection: After preparation, visually inspect the solution for any signs of cloudiness or precipitate.[5]

Protocol 2: Rapid Assessment of Kinetic Solubility via Turbidimetry

This protocol provides a quick method to estimate the concentration at which the compound precipitates in your specific assay buffer.[5]

  • Plate Preparation: In a clear, 96-well flat-bottom plate, add your assay buffer to a series of wells.

  • Compound Addition: Create a range of final compound concentrations by adding small, corresponding volumes of your high-concentration DMSO stock to each well. For example, for a final volume of 200 µL, add 2 µL of serially diluted DMSO stocks to achieve final concentrations of 1, 5, 10, 25, 50, 100 µM.

  • Vehicle Control: Ensure the final DMSO concentration is constant across all wells (e.g., 1%). Include wells with buffer and DMSO only as your blank.[3]

  • Incubation: Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).

  • Measurement: Use a microplate reader to measure the absorbance (optical density) of each well at a wavelength where your compound does not absorb (e.g., 600-650 nm).[5]

  • Analysis: An increase in absorbance compared to the vehicle control indicates light scattering due to the formation of a precipitate. The concentration at which you first observe a significant increase in absorbance is an estimate of the compound's kinetic solubility limit under those conditions.

References

troubleshooting inconsistent results in assays with 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in various assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Category 1: Compound Handling and Solubility

Question 1: I'm observing precipitation of this compound when I dilute my stock solution in aqueous assay buffer. How can I resolve this?

Answer: This is a common issue as this compound, like many quinoline derivatives, is predicted to have low aqueous solubility. The formation of precipitate can lead to inconsistent and inaccurate results.

Troubleshooting Steps:

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible while maintaining compound solubility. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Prepare Fresh Dilutions: Prepare fresh serial dilutions of the compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of working solutions.

  • Pre-warm Media: Gently warming the assay media to 37°C before adding the compound solution can sometimes help maintain solubility.

  • Vortexing: Ensure thorough mixing by vortexing immediately after diluting the compound in the aqueous buffer.

  • Solubility Testing: If problems persist, perform a simple solubility test. Prepare a series of dilutions of the compound in your assay medium and visually inspect for precipitation after a short incubation. This will help you determine the maximum soluble concentration for your experiments.

Question 2: How should I store stock solutions of this compound?

Answer: Proper storage is crucial to maintain the integrity of the compound.

Recommendations:

  • Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

  • Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at -20°C or -80°C, protected from light. A vendor of the similar compound this compound recommends storage at -4°C for short periods (1-2 weeks) and -20°C for longer periods (1-2 years)[1].

Category 2: Inconsistent Results in Cell-Based Assays (e.g., MTT, Cytotoxicity Assays)

Question 3: My IC50 values for this compound vary significantly between experiments. What are the potential causes?

Answer: High variability in potency measurements is a frequent challenge. Several factors can contribute to this inconsistency.

Troubleshooting Workflow:

Inconsistent_IC50 Inconsistent IC50 Values Check_Solubility 1. Verify Compound Solubility (See Category 1) Inconsistent_IC50->Check_Solubility Check_Cell_Health 2. Assess Cell Health & Density Check_Solubility->Check_Cell_Health Review_Protocol 3. Review Assay Protocol Check_Cell_Health->Review_Protocol Compound_Interference 4. Investigate Compound Interference Review_Protocol->Compound_Interference Consistent_Results Consistent & Reliable Results Compound_Interference->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Detailed Troubleshooting Steps:

  • Cell Density: Ensure consistent cell seeding density across all wells and plates. Overly confluent or sparse cultures can respond differently to the compound.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Incubation Times: Adhere strictly to the specified incubation times for both compound treatment and assay development.

  • Reagent Quality: Use fresh, high-quality reagents and media for all experiments.

  • Pipetting Accuracy: Calibrate and use pipettes correctly to ensure accurate dispensing of cells, compound, and assay reagents.

Question 4: I am observing high background or a weak signal in my colorimetric/fluorescent assay. Could this compound be interfering with the assay chemistry?

Answer: It is possible for the compound to interfere with the assay readout. Bromo-containing compounds can have chemical properties that may interact with assay components.

Troubleshooting Steps:

  • Compound-Only Control: Run a control plate with the compound in assay media without cells. This will reveal if the compound itself absorbs light at the assay wavelength or is inherently fluorescent.

  • Alternative Assays: If interference is suspected, consider using an orthogonal assay that relies on a different detection principle to confirm your results. For example, if you are using an MTT assay (measures metabolic activity), you could confirm your findings with a CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels).

Category 3: Inconsistent Results in Antibacterial Assays (e.g., MIC Determination)

Question 5: I am getting inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain.

Answer: Inconsistent MIC values can often be traced back to variations in the experimental setup.

Troubleshooting Steps:

  • Inoculum Density: The starting concentration of bacteria is critical. Ensure you are using a standardized inoculum prepared to a specific McFarland turbidity standard.

  • Media and Broth: Use the recommended and consistent type and batch of culture medium (e.g., Mueller-Hinton Broth).

  • Incubation Conditions: Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., aerobic or anaerobic).

  • Compound Stability: Be aware of the compound's stability in the assay medium over the incubation period. If the compound degrades, its effective concentration will decrease.

Data Presentation

The following tables provide representative data for compounds structurally similar to this compound to offer a baseline for expected activity.

Table 1: Physicochemical Properties of a Structurally Related Compound (7-Bromo-1,2,3,4-tetrahydroisoquinoline)

PropertyValueReference
Molecular Weight212.09 g/mol [2]
Melting Point32-35°C[2]
Boiling Point282.9 ± 40.0 °C (Predicted)[2]
Water SolubilityInsoluble in water[2]
LogP (Predicted)2.0[2]

Table 2: Representative Anticancer Activity of Substituted Quinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone DerivativeMGC-803 (Gastric)1.38[3]
Quinoline-Chalcone DerivativeHCT-116 (Colon)5.34[3]
Quinoline-Chalcone DerivativeMCF-7 (Breast)5.21[3]
Anilino-Fluoroquinolone DerivativeA549 (Lung)7.47[3]
Anilino-Fluoroquinolone DerivativeHepG-2 (Liver)2.71[3]

Table 3: Representative Antibacterial Activity of Quinoline Derivatives

Bacterial StrainGram TypeRepresentative MIC (µg/mL)Reference
Staphylococcus aureusGram-positive5[4]
Mycobacterium tuberculosis H37RvN/A24[4]
Escherichia coliGram-negative≥50[4]
Klebsiella pneumoniaeGram-negative50[4]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the effect of this compound on cell viability.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat cells with serial dilutions of the compound Seed_Cells->Treat_Cells Add_MTT 3. Add MTT reagent to each well Treat_Cells->Add_MTT Incubate_MTT 4. Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize 5. Add solubilization solution (e.g., DMSO or SDS in HCl) Incubate_MTT->Solubilize Read_Absorbance 6. Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 7. Calculate % cell viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Prepare_Inoculum 1. Prepare standardized bacterial inoculum Serial_Dilution 2. Perform serial dilutions of the compound in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate 3. Inoculate all wells (except negative control) with bacteria Serial_Dilution->Inoculate Incubate 4. Incubate plate at 37°C for 16-20 hours Inoculate->Incubate Determine_MIC 5. Determine MIC by visual inspection for turbidity Incubate->Determine_MIC Compound 7-Bromo-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline Topoisomerase Topoisomerase II Compound->Topoisomerase Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication DNA_Damage DNA Double-Strand Breaks DNA_Replication->DNA_Damage Disruption DDR_Pathway DNA Damage Response (e.g., ATM/ATR activation) DNA_Damage->DDR_Pathway Apoptosis Apoptosis DDR_Pathway->Apoptosis Compound 7-Bromo-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibition Topo_IV Bacterial Topoisomerase IV Compound->Topo_IV Inhibition DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Bacterial_Replication Bacterial DNA Replication DNA_Supercoiling->Bacterial_Replication Chromosome_Segregation->Bacterial_Replication Cell_Death Bacterial Cell Death Bacterial_Replication->Cell_Death Inhibition

References

stability studies of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the general behavior of substituted tetrahydroquinolines, the primary stability concerns for this compound include susceptibility to oxidation and photodegradation. The tetrahydroquinoline core can be prone to oxidation, potentially leading to the formation of corresponding quinoline or other oxidized derivatives. Halogenated compounds can also be sensitive to light.[1][2]

Q2: I'm observing a discoloration of my stock solution in DMSO. What could be the cause?

A2: Discoloration of stock solutions, particularly in solvents like DMSO, is often an indicator of oxidative decomposition.[1] This process can be accelerated by exposure to light and atmospheric oxygen. It is crucial to store stock solutions protected from light and under an inert atmosphere if possible.

Q3: My compound is precipitating from my aqueous buffer. What can I do?

A3: Precipitation from aqueous solutions can be due to low solubility or degradation into less soluble products.[3] Consider the following troubleshooting steps:

  • Solvent Selection: Ensure the aqueous buffer is appropriate for your compound. The use of co-solvents may be necessary to improve solubility.

  • pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. Experiment with different pH values to find the optimal range for solubility and stability.[3]

  • Fresh Solutions: It is highly recommended to prepare solutions fresh before each experiment to minimize the risk of degradation and precipitation over time.[3]

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose.[3][4] It allows for the separation and quantification of the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structure of any degradants formed.[3]

Troubleshooting Guides

Issue: Appearance of New Peaks in HPLC Chromatogram

Possible Cause: Chemical degradation of this compound.

Troubleshooting Steps:

  • Characterize New Peaks: Use LC-MS to determine the molecular weights of the new peaks to gain insight into the degradation pathway.[3]

  • Conduct Forced Degradation Studies: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to understand its degradation profile and confirm if the observed peaks are indeed degradants.[5]

  • Optimize Storage and Experimental Conditions:

    • Store stock solutions at lower temperatures (e.g., -20°C or -80°C) and protected from light.[3]

    • Evaluate the compatibility of the compound with your assay buffer and other experimental components.[3]

    • Consider using antioxidants or light-protective containers if photodegradation is suspected.

Issue: Decrease in Parent Compound Peak Area Over Time in HPLC

Possible Cause: Instability of the compound under the current storage or experimental conditions.

Troubleshooting Steps:

  • Verify Analytical Method: Ensure your HPLC method is validated for stability indicating purposes according to ICH guidelines (Q2B).

  • Re-evaluate Storage Conditions: Assess the temperature, light exposure, and atmosphere of your storage conditions. For long-term storage, solid compound is generally more stable than solutions.

  • Investigate Solution Stability: Perform a time-course study of the compound in your experimental solvent to determine its stability window.

  • Check for Adsorption: The compound might be adsorbing to the surface of your storage container or labware. Using different types of materials (e.g., glass vs. polypropylene) can help identify this issue.

Experimental Workflows and Logical Relationships

A logical approach to troubleshooting stability issues is crucial for efficient problem-solving. The following diagram outlines a general workflow.

Stability_Troubleshooting_Workflow Observation Observe Instability (e.g., New HPLC Peaks, Color Change) Identify Identify Degradants (LC-MS Analysis) Observation->Identify Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Observation->Forced_Degradation Pathway Elucidate Degradation Pathway Identify->Pathway Forced_Degradation->Pathway Optimize Optimize Conditions (Storage, Solvent, pH, Light Protection) Pathway->Optimize Validate Validate Stability-Indicating Method (ICH Q2) Optimize->Validate Implement Implement Optimized Handling Procedures Validate->Implement

Caption: A workflow for troubleshooting stability issues of a pharmaceutical compound.

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation of Parent CompoundNumber of Degradants Formed
Acid Hydrolysis0.1 N HCl24 h60Data Not AvailableData Not Available
Base Hydrolysis0.1 N NaOH24 h60Data Not AvailableData Not Available
Oxidation3% H₂O₂24 h25Data Not AvailableData Not Available
ThermalSolid State48 h80Data Not AvailableData Not Available
PhotolyticSolution (ICH Q1B)1.2 million lux hours25Data Not AvailableData Not Available

Table 2: Stability of this compound in Different Solvents

SolventStorage Temperature (°C)Concentration (mg/mL)% Recovery after 48hObservations
DMSO2510Data Not AvailableData Not Available
Acetonitrile2510Data Not AvailableData Not Available
PBS (pH 7.4)251Data Not AvailableData Not Available
Methanol2510Data Not AvailableData Not Available

Experimental Protocols

The following are general protocols for forced degradation studies, which should be adapted based on the specific properties of this compound. The goal is to achieve 5-20% degradation.[6]

Protocol 1: Acid and Base Hydrolysis[6]
  • Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the acidic and basic solutions, along with a control solution (in water), at a specified temperature (e.g., 60°C) for a set duration (e.g., 8-24 hours).

  • Neutralization: After incubation, cool the samples to room temperature and neutralize the acid and base solutions before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation[6]
  • Preparation: Prepare a stock solution of the compound.

  • Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to a final concentration of approximately 1 mg/mL.

  • Incubation: Store the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

  • Analysis: Analyze the sample by HPLC.

Protocol 3: Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a vial and expose it to a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Solution State: Prepare a solution of the compound and incubate it at an elevated temperature.

  • Analysis: After the stress period, dissolve the solid sample or dilute the solution sample and analyze by HPLC.

Protocol 4: Photostability Testing[5]
  • Sample Preparation: Prepare both solid and solution samples of the compound.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Control: Keep parallel samples in the dark to serve as controls.

  • Analysis: Analyze all samples by HPLC.

References

Technical Support Center: Troubleshooting Side Reactions in the Functionalization of the Tetrahydroquinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the functionalization of the tetrahydroquinoline core. The following information is intended to help you diagnose and resolve issues in your experiments, leading to improved yields and product purity.

Frequently Asked Questions (FAQs)

Oxidation and Aromatization

Q: My tetrahydroquinoline is aromatizing to a quinoline during my reaction. How can I prevent this?

A: Aromatization is a common side reaction, especially under oxidative conditions or with certain reagents. The electron-rich nature of the tetrahydroquinoline ring makes it susceptible to oxidation.

Troubleshooting Strategies:

  • N-Protection: Introduce an electron-withdrawing group (e.g., acetyl, trifluoroacetyl, Boc) onto the nitrogen atom. This decreases the electron density of the ring system, making it less prone to oxidation.

  • Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Choice of Reagents: If using an oxidizing agent is unavoidable, consider milder or more selective reagents. For reactions like bromination, avoid reagents like N-bromosuccinimide (NBS) which can also act as an oxidant, or carefully control the reaction conditions.[1]

Control of N- vs. C-Alkylation

Q: I am trying to perform C-alkylation on my tetrahydroquinoline, but I am getting significant N-alkylation as a side product. How can I improve the selectivity for C-alkylation?

A: The nitrogen atom of the tetrahydroquinoline core is a nucleophilic center, often leading to competitive N-alkylation.

Troubleshooting Strategies:

  • N-Protection: Protecting the nitrogen with a suitable group (e.g., Boc, which can be easily removed later) will block N-alkylation and direct the reaction to the carbon atoms.

  • Solvent Choice: The choice of solvent can significantly influence the N/C selectivity. For instance, using a hydrogen-bond-donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can favor C-alkylation by forming hydrogen-bond clusters with the nitrogen atom, thus reducing its nucleophilicity. In contrast, solvents like dichloromethane (DCM) may favor N-alkylation.

  • Use of a Directing Group: For regioselective C-alkylation on the aromatic ring, a directing group on the nitrogen can be employed to guide the alkylating agent to a specific position.

Table 1: Effect of Solvent on N- vs. C-Alkylation of Tetrahydroquinoline with a Generic Electrophile

SolventN-Alkylation Product Yield (%)C-Alkylation Product Yield (%)
Dichloromethane (DCM)7515
Tetrahydrofuran (THF)6025
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)<585
Poor Regioselectivity in C-H Functionalization

Q: My C-H functionalization reaction on the benzenoid ring of tetrahydroquinoline is giving a mixture of isomers. How can I achieve better regioselectivity?

A: The tetrahydroquinoline core has multiple C-H bonds that can be functionalized, and achieving high regioselectivity can be challenging. The pyrido-ring is often more reactive than the benzenoid ring.

Troubleshooting Strategies:

  • Directing Groups: Employing a directing group on the nitrogen atom is a powerful strategy to control regioselectivity. The choice of the directing group can guide the functionalization to specific positions, such as C8.

  • Catalyst System: The choice of catalyst and ligands is crucial. For example, ruthenium catalysts have shown high efficiency and selectivity for C8-functionalization. Experimenting with different metal centers (e.g., Pd, Rh, Ru) and ligands can lead to improved results.

  • Reaction Conditions: Systematically optimize reaction parameters such as solvent, temperature, and reaction time.

Over-alkylation and Poly-acylation

Q: I am observing the formation of di- or poly-substituted products in my alkylation or acylation reactions. How can I favor mono-substitution?

A: Over-alkylation or poly-acylation occurs when the mono-substituted product is more reactive than the starting material.

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your electrophile (alkylating or acylating agent). Use of a slight excess or even a sub-stoichiometric amount of the electrophile can favor mono-substitution.

  • Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration, which can disfavor multiple substitutions.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-substitution.

  • N-Acylation as a Deactivating Group: In Friedel-Crafts acylation, the first acyl group deactivates the aromatic ring towards further substitution, which naturally disfavors poly-acylation. However, if acylation occurs on the nitrogen, this can activate the ring, so N-protection might be necessary for selective C-acylation.

Table 2: Influence of Acyl Chloride Stoichiometry on Product Distribution in Friedel-Crafts Acylation of N-Acetyltetrahydroquinoline

Equivalents of Acyl ChlorideMono-acylated Product Yield (%)Di-acylated Product Yield (%)
1.1855
2.04050
3.01575
Dimerization

Q: During my reaction involving the deprotonation of tetrahydroquinoline, I am observing a significant amount of a dimeric byproduct. What causes this and how can I minimize it?

A: Dimerization can occur when a reactive intermediate, such as a tetrahydroquinoline anion, attacks another molecule of the starting material or another intermediate. This has been observed during attempted cross-coupling reactions involving lithiated tetrahydroquinolines.

Troubleshooting Strategies:

  • Rapid Trapping: After generating the reactive intermediate (e.g., by deprotonation with a strong base), add the electrophile quickly to "trap" the intermediate before it has a chance to dimerize.

  • Low Temperature: Perform the deprotonation and subsequent trapping at low temperatures (e.g., -78 °C) to reduce the rate of dimerization.

  • Use of a Transmetalation Step: After lithiation, transmetalation to a different metal (e.g., zinc) can generate a more stable organometallic species that is less prone to dimerization before the desired cross-coupling reaction.

Experimental Protocols

Protocol 1: Selective N-Acetylation of Tetrahydroquinoline to Prevent Oxidation

This protocol describes the protection of the nitrogen atom of tetrahydroquinoline with an acetyl group to decrease its susceptibility to oxidation during subsequent functionalization.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the N-acetyl-1,2,3,4-tetrahydroquinoline.

Protocol 2: Regioselective C6-Alkylation of N-Boc-Tetrahydroquinoline

This protocol outlines a method for the selective C6-alkylation of the tetrahydroquinoline core.

Materials:

  • N-Boc-1,2,3,4-tetrahydroquinoline

  • para-Quinone methide (p-QM) electrophile

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-1,2,3,4-tetrahydroquinoline (1.0 eq) in HFIP.

  • Add the p-quinone methide (1.1 eq) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, remove the HFIP under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the C6-alkylated product.

Visual Guides

Reaction Mechanisms and Workflows

Aromatization_Mechanism THQ Tetrahydroquinoline Radical_Cation Radical Cation THQ->Radical_Cation - e⁻ Iminium Iminium Ion Radical_Cation->Iminium - H⁺ Enamine Enamine Iminium->Enamine Tautomerization Quinoline Quinoline Enamine->Quinoline - H⁺, - e⁻

Caption: Proposed mechanism for the oxidative aromatization of tetrahydroquinoline.

Troubleshooting_Regioselectivity Start Poor Regioselectivity in C-H Functionalization Check_DG Is a directing group (DG) being used? Start->Check_DG No_DG No Check_DG->No_DG No Yes_DG Yes Check_DG->Yes_DG Yes Add_DG Consider adding a suitable DG to the nitrogen. No_DG->Add_DG Check_Catalyst Is the catalyst system optimized? Yes_DG->Check_Catalyst No_Catalyst_Opt No Check_Catalyst->No_Catalyst_Opt No Yes_Catalyst_Opt Yes Check_Catalyst->Yes_Catalyst_Opt Yes Screen_Catalysts Screen different metal catalysts (e.g., Ru, Rh, Pd) and ligands. No_Catalyst_Opt->Screen_Catalysts Check_Conditions Are reaction conditions (solvent, temp.) optimized? Yes_Catalyst_Opt->Check_Conditions No_Conditions_Opt No Check_Conditions->No_Conditions_Opt No Yes_Conditions_Opt Yes Check_Conditions->Yes_Conditions_Opt Yes Optimize_Conditions Systematically vary solvent, temperature, and reaction time. No_Conditions_Opt->Optimize_Conditions Consult_Literature Consult literature for similar substrates. Yes_Conditions_Opt->Consult_Literature

Caption: Troubleshooting workflow for poor regioselectivity in C-H functionalization.

N_vs_C_Alkylation cluster_HFIP In HFIP THQ Tetrahydroquinoline N_Alkylation N-Alkylated Product THQ->N_Alkylation Major C_Alkylation C-Alkylated Product THQ->C_Alkylation Minor Electrophile Electrophile (R-X) Electrophile->THQ Solvent_DCM DCM Solvent_HFIP HFIP THQ_HFIP Tetrahydroquinoline N_Alkylation_HFIP N-Alkylated Product THQ_HFIP->N_Alkylation_HFIP Minor C_Alkylation_HFIP C-Alkylated Product THQ_HFIP->C_Alkylation_HFIP Major Electrophile_HFIP Electrophile (R-X) Electrophile_HFIP->THQ_HFIP

Caption: Solvent effect on the selectivity of N- vs. C-alkylation.

References

Technical Support Center: Scale-Up Synthesis of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: A common and scalable two-step approach is generally employed. The first step involves the synthesis of the precursor, 4,4-dimethyl-1,2,3,4-tetrahydroquinoline. This is typically followed by a regioselective electrophilic aromatic bromination to introduce the bromine atom at the 7-position.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges include managing the exothermic nature of both the cyclization and bromination steps, ensuring efficient heat transfer and mixing in larger reactors, controlling regioselectivity during bromination to avoid the formation of unwanted isomers, and preventing the oxidation of the tetrahydroquinoline ring to the corresponding quinoline during bromination.

Q3: Which brominating agent is recommended for the large-scale synthesis?

A3: N-Bromosuccinimide (NBS) is a frequently used reagent for the bromination of activated aromatic rings like tetrahydroquinolines.[1] It is a solid, which can be easier to handle on a large scale compared to liquid bromine. However, careful control of reaction conditions is crucial to prevent side reactions.[2]

Q4: How does the dimethyl substitution at the 4-position affect the synthesis?

A4: The gem-dimethyl group at the C4 position can sterically influence the conformation of the tetrahydroquinoline ring. While it does not directly participate in the bromination reaction, it may affect the overall reactivity and solubility of the molecule. Careful optimization of reaction conditions is necessary to ensure high conversion and purity.

Q5: What are the main safety concerns during the scale-up process?

A5: The primary safety concerns are the potential for thermal runaway during the exothermic reactions, the handling of corrosive reagents like bromine or acids, and the management of potentially hazardous byproducts. A thorough risk assessment should be conducted before any scale-up operation.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (Step 1)
Symptom Possible Cause Suggested Solution
Incomplete reactionInsufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. Gradually increase the reaction temperature or prolong the reaction time.
Inefficient mixing in a large reactor.Ensure adequate agitation to maintain a homogeneous reaction mixture. Consider using a reactor with appropriate baffles.
Formation of side productsPolymerization of starting materials or intermediates.Control the rate of addition of reagents and maintain a consistent temperature profile.
Difficult product isolationEmulsion formation during workup.Add a saturated brine solution to break the emulsion. Alternatively, consider a different solvent system for extraction.
Problem 2: Poor Regioselectivity and Side Product Formation during Bromination (Step 2)
Symptom Possible Cause Suggested Solution
Formation of multiple bromo-isomersReaction conditions are too harsh, leading to over-bromination or substitution at other positions.Use a milder brominating agent or lower the reaction temperature. Control the stoichiometry of the brominating agent carefully.
Formation of the corresponding quinoline (dehydrogenation)The reaction conditions favor oxidation.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a non-oxidizing solvent and avoid excessive heat. Some studies show that NBS can also act as an oxidant, so careful control of equivalents and temperature is key.[2]
Unreacted starting materialInsufficient amount of brominating agent or deactivation of the reagent.Ensure the brominating agent is of high purity. A slight excess may be required, but this should be optimized to avoid over-bromination.

Experimental Protocols

Step 1: Synthesis of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline

This protocol is adapted from general procedures for the synthesis of tetrahydroquinolines.

Methodology:

  • To a solution of aniline (1.0 eq) in a suitable solvent (e.g., toluene or xylene) in a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3,3-dimethylacrylic acid (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., polyphosphoric acid or sulfuric acid).

  • Heat the reaction mixture to reflux (typically 110-140°C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by carefully adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This protocol is based on the bromination of activated aromatic compounds.

Methodology:

  • Dissolve 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent (e.g., chloroform or acetonitrile) in a reactor protected from light.[3]

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent to the cooled reaction mixture.

  • Maintain the temperature at 0-5°C and stir the mixture until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Scale Aniline (mol) 3,3-Dimethylacrylic Acid (mol) Solvent Volume (L) Temperature (°C) Reaction Time (h) Yield (%)
Lab Scale0.10.110.21201275
Pilot Scale101120120-1301870

Table 2: Representative Reaction Parameters for the Bromination of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Scale Substrate (mol) NBS (mol) Solvent Volume (L) Temperature (°C) Reaction Time (h) Yield (%)
Lab Scale0.050.05250.10-5285
Pilot Scale55.25100-5480

Visualizations

Scale_Up_Workflow cluster_step1 Step 1: Synthesis of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline cluster_step2 Step 2: Bromination A Charge Reactor with Aniline and Solvent B Add 3,3-Dimethylacrylic Acid and Acid Catalyst A->B C Heat to Reflux B->C D Reaction Monitoring (TLC/HPLC) C->D E Workup and Isolation D->E F Purification (Distillation/Chromatography) E->F G Dissolve Precursor in Solvent F->G Proceed to Bromination H Cool to 0-5°C G->H I Slow Addition of NBS Solution H->I J Reaction Monitoring (TLC/HPLC) I->J K Quench and Workup J->K L Purification (Recrystallization/Chromatography) K->L M M L->M Final Product: This compound

Caption: Overall workflow for the two-step scale-up synthesis.

Troubleshooting_Bromination Start Bromination Reaction Issues Poor_Selectivity Poor Regioselectivity Start->Poor_Selectivity Oxidation Oxidation to Quinoline Start->Oxidation Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Sol_Selectivity Lower Temperature Control NBS Stoichiometry Poor_Selectivity->Sol_Selectivity Solution Sol_Oxidation Inert Atmosphere Avoid Excess Heat Oxidation->Sol_Oxidation Solution Sol_Incomplete Check NBS Purity Optimize Stoichiometry Incomplete_Reaction->Sol_Incomplete Solution

Caption: Troubleshooting logic for the bromination step.

References

Validation & Comparative

A Comparative Guide to the Validation of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline purity against other analytical techniques. We present detailed experimental protocols and supporting data to assist in the selection and implementation of a robust purity assessment strategy.

Introduction to Purity Validation

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The presence of impurities, even in trace amounts, can significantly impact its biological activity, toxicity, and overall safety profile. Therefore, a validated analytical method to accurately determine its purity is crucial. High-Performance Liquid Chromatography (HPLC) is a widely accepted and powerful technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2]

The validation of an analytical method ensures that it is suitable for its intended purpose.[3] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, and robustness.[2][4][5]

Experimental Workflow for HPLC Method Validation

The logical flow for validating an HPLC method for purity determination is outlined below. This process ensures that the developed method is reliable and reproducible.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Finalization MD_Start Select Initial HPLC Conditions (Column, Mobile Phase, etc.) MD_Optimize Optimize Separation of Analyte and Potential Impurities MD_Start->MD_Optimize Initial Runs V_Specificity Specificity (Peak Purity, Resolution) MD_Optimize->V_Specificity Optimized Method V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy (Spike/Recovery) V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness F_Report Generate Validation Report V_Robustness->F_Report Validated Data F_SOP Establish Standard Operating Procedure (SOP) F_Report->F_SOP

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocols

Proposed HPLC Method for Purity Determination

This protocol describes a reversed-phase HPLC method suitable for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound (purity ≥ 99.5%).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in methanol to obtain a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the test sample of this compound at the same concentration (1.0 mg/mL) in methanol.

  • Spiked Sample (for Accuracy): Prepare a sample solution and spike it with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).

4. HPLC System Setup and Analysis:

  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature and UV detection wavelength.

  • Create a sequence including blank (methanol), standard, and sample solutions for injection.

  • Run the analysis using the defined gradient program.

5. Data Analysis:

  • The purity of the sample is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Validation Protocol

The following protocol outlines the steps to validate the proposed HPLC method.

1. Specificity:

  • Inject the blank, standard solution, and sample solution.

  • Analyze a stressed sample (e.g., exposed to acid, base, heat, light, or oxidation) to ensure that degradation products do not co-elute with the main peak.

  • Peak purity analysis using a photodiode array (PDA) detector is recommended.

2. Linearity and Range:

  • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration.[5]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.995.[5]

3. Accuracy:

  • Analyze the spiked samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.[2]

  • Calculate the percent recovery for each level. The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-assay precision): Perform six replicate injections of the sample solution at 100% of the test concentration and calculate the relative standard deviation (RSD) of the peak areas.[3]

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be evaluated.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[2]

6. Robustness:

  • Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • The system suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be used for preliminary or complementary analysis.

TechniquePrincipleResolutionQuantitationThroughput
HPLC Differential partitioning between a stationary and mobile phase.Very HighExcellentModerate
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Low to ModerateSemi-quantitativeHigh
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.HighExcellentModerate
Nuclear Magnetic Resonance (NMR) Analysis of molecular structure based on nuclear spin.N/A (structural)Good (qNMR)Low
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC coupled with a mass spectrometer for detection.Very HighGoodModerate

Suitability for this compound:

  • TLC: Useful for rapid, qualitative monitoring of reactions and for preliminary purity checks.

  • GC: Only suitable if the compound is thermally stable and sufficiently volatile. Derivatization may be required.

  • NMR: Primarily used for structural elucidation and confirmation. Quantitative NMR (qNMR) can be used for purity assessment but is less common for routine analysis.

  • LC-MS: Provides mass information, which is invaluable for identifying unknown impurities and degradation products.

Quantitative Data Summary

The following tables present hypothetical but realistic data from the validation of the proposed HPLC method.

Table 1: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the main peak.Pass
Linearity (r²) ≥ 0.9950.9998
Range 50% - 150% of nominal concentration0.5 - 1.5 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%0.8%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness System suitability passes under varied conditions.Pass
Table 2: Comparison of Purity Analysis Methods
MethodPurity Result (%)Analysis Time per Sample (min)Limit of Quantitation (µg/mL)
Proposed HPLC 99.85350.15
Alternative HPLC (Isocratic) 99.7 (co-elution observed)150.5
TLC with Densitometry 98.54510
Quantitative NMR (qNMR) 99.92050

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between the analytical method and the overall goal of ensuring drug substance quality.

cluster_0 Analytical Method Validation cluster_1 Drug Development Process HPLC_Method Validated HPLC Method Purity_Data Accurate Purity Data HPLC_Method->Purity_Data Impurity_Profile Impurity Profile HPLC_Method->Impurity_Profile Quality_Control Quality Control Purity_Data->Quality_Control Impurity_Profile->Quality_Control Drug_Substance 7-Bromo-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline Drug_Substance->Quality_Control Safety_Efficacy Safety & Efficacy Quality_Control->Safety_Efficacy

Caption: Role of HPLC Validation in Drug Quality.

References

Comparative Bioactivity of Halogenated Tetrahydroquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Tetrahydroquinolines (THQs) are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active agents.[1][2][3] Their diverse biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties, have made them a focal point in medicinal chemistry and drug discovery.[2][4][5][6] Halogenation, the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the THQ scaffold, is a widely employed strategy to modulate and enhance their therapeutic potential.[4] This guide provides a comparative overview of the bioactivity of various halogenated tetrahydroquinoline derivatives, supported by experimental data and detailed protocols.

Data Presentation: Comparative Bioactivity

The following table summarizes quantitative data on the bioactivity of several halogenated tetrahydroquinoline derivatives, showcasing the impact of the halogen type and its position on their efficacy.

Compound ID/DescriptionHalogen(s) & PositionBioactivityAssay/TargetQuantitative Data (IC₅₀/MIC/EC₅₀)Citation(s)
Anticancer Derivatives
GM-3-18Chloro @ 4-position of phenyl ringAnticancer (KRas Inhibition)Colon Cancer Cell Lines (Colo320, DLD-1, HCT116, etc.)IC₅₀: 0.9 µM to 10.7 µM[7]
20dFluoro @ 3-position of N-phenylcarbamateAnticancer (Antiproliferative)HCT-116 (Colon Cancer)Micromolar concentrations[8][9][10][11]
3cUnsubstituted (for comparison)Anticancer (Antiproliferative)A-431 (Skin Carcinoma)IC₅₀: 2.0 ± 0.9 µM[2]
Modified TetrahydroquinolinonesChloro @ position 2Anticancer (Antiproliferative)HCT-116 and A549Increased IC₅₀ values (lower potency)[12]
Antimicrobial Derivatives
HQ 2Halogenated Quinolines (unspecified)AntibacterialMethicillin-resistant S. epidermidis (MRSE) 35984MIC: 0.59 µM[13]
General THQsHalogenatedAntibacterialDNA gyrase, methionyl tRNA synthetaseNot specified[14]
Antioxidant Derivatives
Novel THQ DerivativesUnspecifiedAntioxidantABTS radical scavengingEC₅₀ < 10 µg/mL[1]
SH1 / SH13UnspecifiedAntioxidantDPPH radical scavengingIC₅₀: 9.94 ± 0.16 µg/mL / 11.68 ± 0.32 µg/mL[4]
Enzyme Inhibitor Derivatives
Hybrid Compound 5nChloroAcetylcholinesterase (AChE) InhibitionIn vitro enzyme assayIC₅₀: 4.24 µM[15][16]
General THQ-isoxazole hybridsChloro, BromoCholinesterase InhibitionIn vitro enzyme assaySignificant decrease in IC₅₀[15]
DC-CPin711UnspecifiedCBP Bromodomain InhibitionTR-FRET AssayIC₅₀: 63.3 ± 4.0 nM[17]
CE3F4Dibromo @ positions 5, 7EPAC1 InhibitionGuanine nucleotide exchange factor (GEF) assayPotent EPAC inhibitor[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess the bioactivity of halogenated tetrahydroquinoline derivatives.

Anticancer Activity: MTT Cell Viability Assay

This assay determines the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds (e.g., halogenated tetrahydroquinolines) for a specified period (e.g., 72 hours). Control cells are treated with DMSO (vehicle).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[10]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium overnight. The culture is then diluted to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Broth Microdilution: The assay is performed in a 96-well microtiter plate. Serial twofold dilutions of the test compounds are prepared in the broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[19]

Antioxidant Activity: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS•+ radical cation.

  • ABTS•+ Radical Generation: The ABTS•+ radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Scavenging Reaction: Different concentrations of the test compounds are added to the ABTS•+ solution.

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes). Ascorbic acid or Trolox is often used as a standard reference.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated. The EC₅₀ value, the concentration of the sample required to scavenge 50% of the ABTS•+ radicals, is determined from the graph of inhibition percentage against compound concentration.[1]

Enzyme Inhibition: Cholinesterase Inhibition Assay

This protocol, based on Ellman's method, is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant targets in Alzheimer's disease research.

  • Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme in a phosphate buffer solution.

  • Assay Procedure: The reaction is typically conducted in a 96-well plate. The test compound at various concentrations is pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by adding the substrate (ATCI or BTCI) and DTNB. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Measurement: The rate of color formation is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of inhibitor that causes 50% enzyme inhibition, is determined by plotting inhibition percentage versus inhibitor concentration.[15][16]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits THQ Halogenated Tetrahydroquinoline (e.g., 20d) THQ->PI3K Inhibits THQ->AKT Inhibits THQ->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibited by certain halogenated tetrahydroquinolines.[8][10]

Bioactivity_Screening_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Bioactivity Screening cluster_2 Data Analysis A Library Design (e.g., Halogen Variation) B Chemical Synthesis (e.g., Povarov Reaction) A->B C Purification & Characterization (NMR, MS) B->C D Anticancer Assays (MTT, etc.) C->D E Antimicrobial Assays (MIC, etc.) C->E F Antioxidant Assays (ABTS, DPPH) C->F G Enzyme Inhibition (Cholinesterase, etc.) C->G H Determine IC₅₀/MIC/EC₅₀ D->H E->H F->H G->H I Structure-Activity Relationship (SAR) Analysis H->I

Caption: General experimental workflow for screening halogenated tetrahydroquinoline derivatives.

SAR_Diagram THQ_Core Tetrahydroquinoline Core Activity Biological Activity THQ_Core->Activity Halogen Halogen Atom (F, Cl, Br, I) Halogen->Activity Influences Potency (e.g., Electronegativity, Size) Position Substitution Position Position->Activity Determines Selectivity & Potency

References

Unraveling the Structure-Activity Relationship of Tetrahydroquinoline Analogs as Potent mTOR Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of novel morpholine-substituted tetrahydroquinoline derivatives reveals key structural determinants for enhanced cytotoxicity against lung and breast cancer cell lines. This guide provides an in-depth analysis of their in-vitro efficacy, the experimental methods used for their evaluation, and the signaling pathway they target.

The quest for novel and effective anticancer agents has led researchers to explore the therapeutic potential of various heterocyclic scaffolds. Among these, the tetrahydroquinoline (THQ) core has emerged as a promising framework for the design of inhibitors targeting the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation that is often dysregulated in cancer.[1][2][3] Recent studies have focused on the synthesis and biological evaluation of a series of morpholine-substituted THQ derivatives, aiming to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity.[1] This guide compares the cytotoxic activity of eight novel THQ analogs, providing valuable insights for the rational design of future mTOR inhibitors.

Comparative Analysis of In-Vitro Cytotoxicity

The anticancer potential of the synthesized tetrahydroquinoline derivatives was assessed against a panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (triple-negative breast cancer), alongside a non-cancerous Vero cell line to evaluate selectivity. The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay.

The results, summarized in the table below, highlight significant variations in cytotoxic activity based on the substitution patterns on the benzamide moiety of the THQ scaffold.

Compound IDR1R2R3R4A549 IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Vero IC50 (µM)
10a HHHH10.36 ± 0.1111.89 ± 0.2312.03 ± 0.14>50
10b HHOCF3H5.34 ± 0.147.45 ± 0.198.12 ± 0.09>50
10c FHFH3.73 ± 0.175.11 ± 0.136.48 ± 0.11>50
10d CF3HHH0.062 ± 0.010.58 ± 0.111.003 ± 0.008>50
10e HCF3HCF30.033 ± 0.003 0.112 ± 0.0090.245 ± 0.015>50
10f HFHF6.89 ± 0.214.47 ± 0.0135.98 ± 0.17>50
10g HHClH8.12 ± 0.159.78 ± 0.2510.43 ± 0.18>50
10h HOCH3HH2.15 ± 0.090.087 ± 0.007 0.432 ± 0.021>50

Data sourced from: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.[1]

The SAR analysis reveals that the incorporation of electron-withdrawing groups, particularly trifluoromethyl (CF3) moieties, on the benzamide ring significantly enhances cytotoxic activity.[1] Compound 10e , featuring two trifluoromethyl groups, emerged as the most potent analog against the A549 lung cancer cell line with an exceptionally low IC50 value of 0.033 µM.[1] Similarly, compound 10d , with a single trifluoromethyl group, also demonstrated high potency.[1] In contrast, analogs with less electronegative substituents like fluorine (10c , 10f ) or a chlorine atom (10g ) exhibited moderate activity.[1] Interestingly, the presence of a methoxy group in compound 10h led to potent and selective activity against the MCF-7 breast cancer cell line.[1] All tested compounds showed minimal toxicity towards the non-cancerous Vero cells, indicating a favorable selectivity profile for cancer cells.[1]

Targeted Signaling Pathway

These tetrahydroquinoline analogs were designed to inhibit the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell survival, proliferation, and metabolism.[4][5][6][7][8] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[4][8] The diagram below illustrates the key components of this pathway and how mTOR inhibitors can block its downstream effects.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation Inhibitor THQ Analogs (mTOR Inhibitors) Inhibitor->mTORC1 Inhibition

Figure 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of THQ analogs.

Experimental Protocols and Workflow

The evaluation of these novel compounds follows a systematic workflow, from chemical synthesis to comprehensive biological testing. The diagram below outlines the general experimental procedure.

Experimental_Workflow Synthesis Synthesis of THQ Analogs Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification MTT MTT Cytotoxicity Assay Purification->MTT CellCulture Cell Line Maintenance (A549, MCF-7, MDA-MB-231, Vero) CellCulture->MTT DataAnalysis IC50 Determination & SAR Analysis MTT->DataAnalysis

Figure 2: General experimental workflow for the evaluation of THQ analogs.

A critical component of this workflow is the in-vitro cytotoxicity assay, which provides the quantitative data for SAR analysis.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a density of 5x10^3 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the tetrahydroquinoline analogs (typically in a range from 0.01 to 100 µM) and incubated for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the percentage of viability versus the log of the compound concentration.

Conclusion

The structure-activity relationship studies of these novel morpholine-substituted tetrahydroquinoline derivatives provide clear evidence that substitutions on the benzamide ring are a critical determinant of their anticancer activity. The strong electron-withdrawing properties of trifluoromethyl groups lead to a significant increase in potency, particularly against lung cancer cells. These findings offer a rational basis for the design of the next generation of tetrahydroquinoline-based mTOR inhibitors with improved efficacy and selectivity, paving the way for potential new therapeutic strategies in oncology. Further preclinical evaluations, including in-vivo efficacy and pharmacokinetic profiling, are warranted for the most promising candidates.[1]

References

A Comparative Guide to mTOR Inhibitors: Evaluating the Potential of the Tetrahydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of known mTOR inhibitors and explores the potential of the novel compound, 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, within the broader context of the promising tetrahydroquinoline (THQ) scaffold. While direct experimental data on this compound's mTOR activity is not yet available, this document serves as a resource for its potential evaluation by comparing established inhibitors and outlining a robust experimental workflow.

The mTOR Signaling Pathway: A Key Regulator of Cell Growth

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy levels. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.

  • mTORC1: This complex is sensitive to the inhibitor rapamycin and primarily controls protein synthesis and cell growth by phosphorylating key downstream effectors such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2: Generally considered insensitive to acute rapamycin treatment, mTORC2 is involved in cell survival and cytoskeletal organization, partly through the phosphorylation of Akt.

Dysregulation of the mTOR pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[1]

mTOR_Pathway cluster_upstream Upstream Signals cluster_core mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Energy Status (AMP/ATP) Energy Status (AMP/ATP) Energy Status (AMP/ATP)->mTORC1 Akt Akt PI3K->Akt mTORC2 mTORC2 Akt->mTORC2 Akt->mTORC1 mTORC2->Akt Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Diagram 1: Simplified mTOR Signaling Pathway.

The Tetrahydroquinoline Scaffold: An Emerging Class of mTOR Inhibitors

The tetrahydroquinoline (THQ) framework is recognized as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities including anticancer effects.[1] Recent studies have identified the THQ scaffold as a promising foundation for the development of novel mTOR inhibitors.[2][3]

Notably, research into morpholine-substituted tetrahydroquinoline derivatives has yielded potent mTOR inhibitors. One such compound, designated 10e , has demonstrated exceptional activity against A549 lung cancer cells, with an IC₅₀ value of 0.033 µM.[4][5][6] This highlights the potential of the THQ scaffold to produce highly efficacious and selective mTOR-targeting agents.

While this compound is a member of this structural class, its specific activity against mTOR has not yet been reported. The structural features, including the bromine substitution and dimethyl groups, may influence its binding affinity and selectivity for the mTOR kinase domain. Further investigation is warranted to determine its potential as an mTOR inhibitor.

Comparative Efficacy of Known mTOR Inhibitors

The following tables summarize the efficacy of well-established mTOR inhibitors, categorized by their mechanism of action. This data provides a benchmark for evaluating the potential of novel compounds like this compound.

First-Generation mTOR Inhibitors (Rapalogs)

These allosteric inhibitors primarily target mTORC1.

CompoundMechanism of ActionTargetIC₅₀ (in vitro)Cell Line/Assay Condition
Rapamycin (Sirolimus) Allosteric mTORC1 inhibitormTORC1~0.1 nMHEK293 cells
Everolimus (RAD001) Allosteric mTORC1 inhibitormTORC11.6-2.4 nMCell-free assay
Temsirolimus (CCI-779) Allosteric mTORC1 inhibitormTOR1.76 µMCell-free assay (in the absence of FKBP12)
Second-Generation mTOR Inhibitors (ATP-Competitive)

These inhibitors target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.

CompoundMechanism of ActionTargetIC₅₀ (in vitro)Cell Line/Assay Condition
Torin 1 ATP-competitive mTOR inhibitormTORC1/mTORC22-10 nMCell-free assay
AZD8055 ATP-competitive mTOR inhibitormTOR0.8 nMCell-free assay
Tetrahydroquinoline-Based mTOR Inhibitor
CompoundMechanism of ActionTargetIC₅₀ (in vitro)Cell Line/Assay Condition
Compound 10e (Morpholine-substituted THQ) Presumed mTOR inhibitormTOR (inferred)0.033 µMA549 lung cancer cells (MTT assay)

Proposed Experimental Workflow for Evaluating this compound

To assess the potential of this compound as an mTOR inhibitor, a systematic experimental approach is recommended. The following workflow outlines the key stages, from initial screening to mechanism of action studies.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Target Engagement & Mechanism cluster_conclusion Data Analysis & Conclusion cell_viability Cell Viability Assay (MTT) Determine IC50 in cancer cell lines western_blot Western Blot Analysis Assess phosphorylation of p-S6K and p-4E-BP1 cell_viability->western_blot If cytotoxic kinase_assay In Vitro Kinase Assay Directly measure mTOR inhibition western_blot->kinase_assay If mTOR pathway is inhibited data_analysis Compare IC50 and kinase activity with known inhibitors kinase_assay->data_analysis

Diagram 2: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments proposed in the workflow are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the concentration at which the test compound inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][7]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for mTORC1 Downstream Targets

This method assesses whether the compound inhibits the mTORC1 signaling pathway by measuring the phosphorylation status of its key downstream targets, S6K and 4E-BP1.

Materials:

  • Cancer cells treated with the test compound at various concentrations (including the IC₅₀)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-S6K (Thr389)

    • Total S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Treat cells with this compound for a specified time (e.g., 2-24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro mTOR Kinase Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of mTOR.

Materials:

  • Active mTOR enzyme (recombinant or immunoprecipitated)

  • Inactive S6K1 or 4E-BP1 as a substrate

  • Kinase assay buffer (containing MgCl₂, ATP)

  • This compound

  • SDS-PAGE gels and Western blot reagents

  • Antibodies against phospho-S6K1 or phospho-4E-BP1

Protocol:

  • Incubate the active mTOR enzyme with various concentrations of this compound for 15-30 minutes.

  • Initiate the kinase reaction by adding the substrate (e.g., inactive S6K1) and ATP.[8]

  • Incubate the reaction mixture at 30°C for 20-30 minutes.[8]

  • Terminate the reaction by adding SDS-PAGE sample buffer.

  • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

  • Determine the concentration of the compound that inhibits 50% of the mTOR kinase activity (IC₅₀).

References

In Vitro Validation of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anticancer activity of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Due to the limited availability of published data for this specific compound, this guide presents a framework for its in vitro validation by comparing its potential efficacy against established anticancer agents and outlining standard experimental protocols. The data presented is representative of structurally similar tetrahydroquinoline derivatives to provide a benchmark for evaluation.

Comparative Anticancer Activity

The efficacy of a novel anticancer compound is typically evaluated by its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric for this evaluation. Lower IC50 values indicate higher potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Tetrahydroquinoline Derivatives and Doxorubicin Against Various Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)
Tetrahydroquinolinone derivative 4a -PotentPotent-
Pyrazolo quinoline derivative 15 < 100 µM< 100 µM-< 100 µM
4-trifluoromethyl substituted derivative 4ag ----
Doxorubicin (Standard of Care)~0.05 µM~0.1 µM~0.08 µM~0.2 µM

Note: The data for derivatives 4a, 15, and 4ag are derived from published studies on related compounds and are intended for comparative purposes.[1][2][3] The IC50 values for Doxorubicin are approximate and can vary between experiments.

Experimental Protocols for In Vitro Validation

To ascertain the anticancer properties of this compound, a series of standardized in vitro assays are recommended. These assays are crucial for determining the compound's mechanism of action, including its effects on cell viability, apoptosis, and cell cycle progression.[4][5]

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Include a positive control such as Doxorubicin. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

G Experimental Workflow for MTT Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Test Compound & Controls incubation_24h->compound_addition incubation_48h Incubate for 24-72h compound_addition->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 3-4h mtt_addition->incubation_4h solubilization Add DMSO to Solubilize Formazan incubation_4h->solubilization read_plate Measure Absorbance at 570nm solubilization->read_plate data_analysis Calculate Cell Viability & IC50 read_plate->data_analysis

A general workflow for determining cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2] Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][8] Anticancer agents can induce cell cycle arrest at specific checkpoints.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

Postulated Signaling Pathways

Quinoline and its derivatives have been reported to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation and survival.[9] The diagrams below illustrate potential pathways that could be inhibited by this compound.

G Potential Inhibition of the EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Compound 7-Bromo-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline Compound->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Postulated inhibition of the EGFR signaling cascade.

G Potential Inhibition of the PI3K/Akt Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Compound 7-Bromo-4,4-dimethyl- 1,2,3,4-tetrahydroquinoline Compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Postulated inhibition of the PI3K/Akt survival pathway.

References

Cross-Validation of Analytical Techniques for the Quantification of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and precise quantification of pharmaceutical compounds is paramount in drug development and quality control. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. The information presented is intended to assist researchers and scientists in method development, validation, and selection for this specific compound.

While direct experimental data for this compound is not extensively available in published literature, this guide adapts established protocols for structurally similar quinoline derivatives to provide a robust comparative framework.[1]

Comparative Performance of Analytical Methods

The following tables summarize the anticipated quantitative performance characteristics of HPLC and GC-MS methods for the analysis of this compound, based on typical performance for related compounds.[1]

Table 1: Comparison of Method Performance Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 1.5%< 2.0%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mL

Detailed Experimental Protocols

The following methodologies are adapted from established protocols for the analysis of related quinoline derivatives and represent a viable approach for the quantification of this compound.[1]

High-Performance Liquid Chromatography (HPLC)

This method is based on reverse-phase chromatography with UV detection, a common and robust technique for the analysis of aromatic compounds.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Samples should be dissolved in the mobile phase to a final concentration within the linear range of the assay.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and selectivity, making it suitable for trace analysis and confirmation.

Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: The oven temperature is initially held at 150°C for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of the two analytical methods to ensure consistency and reliability of results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_eval Evaluation cluster_conclusion Conclusion Prep Prepare a single batch of This compound samples HPLC Analyze aliquots using the validated HPLC method Prep->HPLC GCMS Analyze aliquots using the validated GC-MS method Prep->GCMS Compare Compare the quantitative results from both methods HPLC->Compare GCMS->Compare Eval Evaluate for systematic bias or significant discrepancies Compare->Eval Conclusion Determine if methods are cross-validated and can be used interchangeably Eval->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.

This guide provides a foundational framework for the analysis and cross-validation of methods for this compound. It is crucial to perform in-house validation to ensure the chosen method is fit for its intended purpose.

References

A Comparative Analysis of 7-Bromo vs. 7-Chloro-Tetrahydroquinoline Derivatives in Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-bromo- and 7-chloro-tetrahydroquinoline derivatives, focusing on their synthesis, spectral properties, and potential as anticancer agents. This analysis is supported by available experimental data and detailed methodologies to aid in the design and execution of future studies in this promising area of medicinal chemistry.

The tetrahydroquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Substitution at the 7-position with halogens, such as bromine and chlorine, significantly influences the physicochemical properties and pharmacological activity of these derivatives. This guide delves into a comparative study of 7-bromo- and 7-chloro-tetrahydroquinoline analogs, with a particular focus on their antiproliferative effects.

Comparative Biological Activity

While direct comparative studies evaluating the anticancer effects of 7-bromo versus 7-chloro-tetrahydroquinoline derivatives are not extensively available in the current literature, research on various substituted 7-chloroquinolines and other tetrahydroquinoline derivatives has demonstrated their potential as potent anticancer agents.[1][2] These compounds often exert their effects by targeting critical cellular signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][3]

The following table summarizes the in vitro antiproliferative activity of selected 7-substituted tetrahydroquinoline and quinoline derivatives against various human cancer cell lines. It is important to note the absence of directly comparable data for a 7-bromo-tetrahydroquinoline derivative in these specific assays.

CompoundCancer Cell LineIC50 (µM)Reference
Morpholine-substituted 7-nitro-tetrahydroquinoline derivative (10e)A549 (Lung)0.033 ± 0.003[3]
Morpholine-substituted 7-nitro-tetrahydroquinoline derivative (10h)MCF-7 (Breast)0.087 ± 0.007[3]
Morpholine-substituted 7-nitro-tetrahydroquinoline derivative (10d)A549 (Lung)0.062 ± 0.01[3]
Morpholine-substituted 7-nitro-tetrahydroquinoline derivative (10d)MCF-7 (Breast)0.58 ± 0.11[3]
Morpholine-substituted 7-nitro-tetrahydroquinoline derivative (10d)MDA-MB-231 (Breast)1.003 ± 0.008[3]
7-Chloro-(4-thioalkylquinoline) derivative (sulfinyl)CCRF-CEM (Leukemia)0.55 - 2.74[1]
7-Chloro-(4-thioalkylquinoline) derivative (sulfonyl N-oxide)CCRF-CEM (Leukemia)0.55 - 2.74[1]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon)Micromolar range[2]

Experimental Protocols

The evaluation of the antiproliferative activity of these compounds is commonly performed using the MTT assay.

MTT Assay Protocol for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (7-bromo/7-chloro-tetrahydroquinoline derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate the plate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration.

Signaling Pathway

Many quinoline and tetrahydroquinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[7][8][9][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-Halo-THQ Derivatives Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 7-halo-tetrahydroquinoline derivatives.

Synthetic Methodologies

The synthesis of 7-substituted tetrahydroquinoline derivatives can be achieved through various established methods. A common approach involves the nitration of a protected tetrahydroquinoline, followed by reduction of the nitro group to an amine, which can then be converted to the desired halogenated derivative via Sandmeyer reaction or other halogenation methods.

Synthesis_Workflow Start 1,2,3,4-Tetrahydroquinoline Protection N-Protection (e.g., Fmoc) Start->Protection Nitration Nitration (HNO3/H2SO4) Protection->Nitration Nitro_THQ 7-Nitro-tetrahydroquinoline Nitration->Nitro_THQ Reduction Reduction (e.g., SnCl2/HCl) Nitro_THQ->Reduction Amino_THQ 7-Amino-tetrahydroquinoline Reduction->Amino_THQ Halogenation Halogenation (e.g., Sandmeyer Reaction) Amino_THQ->Halogenation Product_Br 7-Bromo-tetrahydroquinoline Halogenation->Product_Br Product_Cl 7-Chloro-tetrahydroquinoline Halogenation->Product_Cl

Caption: A general synthetic workflow for the preparation of 7-bromo- and 7-chloro-tetrahydroquinoline derivatives.

Conclusion

This guide provides a comparative overview of 7-bromo- and 7-chloro-tetrahydroquinoline derivatives, highlighting their potential in anticancer drug discovery. While direct comparative data is limited, the available evidence suggests that the 7-chloro-tetrahydroquinoline scaffold is a promising starting point for the development of potent antiproliferative agents. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers to design and conduct further investigations into the synthesis, characterization, and biological evaluation of these and related compounds. Future studies directly comparing the efficacy and mechanisms of action of 7-bromo and 7-chloro analogs are warranted to delineate the specific contributions of each halogen substituent and to guide the rational design of next-generation tetrahydroquinoline-based therapeutics.

References

Unveiling the Action of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Comparative Guide to its Potential as an mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, postulating its mechanism of action as an inhibitor of the mammalian target of rapamycin (mTOR). Due to the limited direct experimental data on this specific compound, this guide draws upon published data from structurally related tetrahydroquinoline derivatives and established mTOR inhibitors to build a comprehensive and data-supported hypothesis.

Postulated Mechanism of Action: Targeting the mTOR Signaling Pathway

The core structure of this compound belongs to the tetrahydroquinoline class of compounds. Recent studies have highlighted the potential of substituted tetrahydroquinoline derivatives as potent inhibitors of mTOR, a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] The proposed mechanism of action for this compound is the inhibition of the mTOR kinase, which would disrupt downstream signaling pathways crucial for cancer cell progression.

Key Signaling Pathway:

mTOR_Pathway Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->mTORC1

Figure 1: Postulated inhibition of the mTORC1 signaling pathway by this compound.

Comparative Performance: Quantitative Data

To contextualize the potential efficacy of this compound, this section presents a comparison of the half-maximal inhibitory concentrations (IC50) of structurally similar tetrahydroquinoline derivatives and established mTOR inhibitors against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Tetrahydroquinoline Derivatives and Standard mTOR Inhibitors

CompoundCell LineIC50 (µM)Reference
Hypothetical this compoundA549 (Lung Carcinoma)--
Analog 1 (Compound 10e: Morpholine-substituted tetrahydroquinoline)A549 (Lung Carcinoma)0.033 ± 0.003[3][4]
Analog 2 (Compound 10h: Morpholine-substituted tetrahydroquinoline)MCF-7 (Breast Cancer)0.087 ± 0.007[3]
Analog 3 (Compound 10d: Morpholine-substituted tetrahydroquinoline)A549 (Lung Carcinoma)0.062 ± 0.01[3]
Analog 3 (Compound 10d: Morpholine-substituted tetrahydroquinoline)MCF-7 (Breast Cancer)0.58 ± 0.11[3]
Analog 3 (Compound 10d: Morpholine-substituted tetrahydroquinoline)MDA-MB-231 (Breast Cancer)1.003 ± 0.008[3]
Rapamycin (Sirolimus)HEK293 (Human Embryonic Kidney)~0.0001[5]
Rapamycin (Sirolimus)T98G (Glioblastoma)0.002[5]
Rapamycin (Sirolimus)U87-MG (Glioblastoma)1[5]
Everolimus (RAD001)HCT-15 (Colon Cancer)Sensitive (IC50 not specified)[6]
Everolimus (RAD001)A549 (Lung Carcinoma)Sensitive (IC50 not specified)[6]
Everolimus (RAD001)KB-31 (Oral Cancer)Insensitive[6]
Everolimus (RAD001)HCT-116 (Colon Cancer)Insensitive[6]
Everolimus MCF-7 (Breast Cancer)200 nM (0.2 µM)[7]
Everolimus SCCOHT-CH-1 (Ovarian Carcinoma)20.45 ± 0.271[8]
Everolimus COV434 (Ovarian Granulosa Cell Tumor)33.19 ± 0.436[8]

Experimental Protocols

To facilitate further research and validation of the proposed mechanism of action, detailed protocols for key experiments are provided below.

In Vitro mTOR Kinase Assay

This assay directly measures the inhibitory effect of a compound on the kinase activity of mTOR.

Workflow Diagram:

mTOR_Kinase_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Detection Immunoprecipitate mTORC1 Immunoprecipitate mTORC1 Incubate mTORC1, Substrate, ATP & Compound Incubate mTORC1, Substrate, ATP & Compound Immunoprecipitate mTORC1->Incubate mTORC1, Substrate, ATP & Compound Prepare Kinase Buffer Prepare Kinase Buffer Prepare Kinase Buffer->Incubate mTORC1, Substrate, ATP & Compound Prepare Substrate (e.g., inactive S6K) Prepare Substrate (e.g., inactive S6K) Prepare Substrate (e.g., inactive S6K)->Incubate mTORC1, Substrate, ATP & Compound Stop Reaction Stop Reaction Incubate mTORC1, Substrate, ATP & Compound->Stop Reaction Western Blot for Phospho-Substrate Western Blot for Phospho-Substrate Stop Reaction->Western Blot for Phospho-Substrate

Figure 2: Workflow for an in vitro mTOR kinase assay.

Detailed Protocol:

  • Immunoprecipitation of mTORC1:

    • Lyse cultured cells (e.g., HEK293T) with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate the cell lysate with an anti-mTOR antibody to capture the mTOR protein.

    • Add protein A/G-agarose beads to the lysate to bind the antibody-mTOR complex.

    • Wash the beads several times to remove non-specific proteins.

  • Kinase Reaction:

    • Resuspend the beads with the immunoprecipitated mTORC1 in a kinase buffer (typically containing Tris-HCl, MgCl2, and DTT).

    • Add the substrate (e.g., inactive p70S6K) and ATP to the reaction mixture.

    • Add the test compound (this compound) at various concentrations.

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Western Blot Analysis of mTOR Signaling Pathway

This method assesses the effect of the compound on the phosphorylation status of key downstream effectors of mTOR in whole cells.

Logical Relationship Diagram:

Western_Blot_Logic Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer (Blotting) Protein Transfer (Blotting) SDS-PAGE->Protein Transfer (Blotting) Blocking Blocking Protein Transfer (Blotting)->Blocking Primary Antibody Incubation (e.g., p-S6K, p-4E-BP1) Primary Antibody Incubation (e.g., p-S6K, p-4E-BP1) Blocking->Primary Antibody Incubation (e.g., p-S6K, p-4E-BP1) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (e.g., p-S6K, p-4E-BP1)->Secondary Antibody Incubation Detection & Analysis Detection & Analysis Secondary Antibody Incubation->Detection & Analysis

References

benchmarking 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline against other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

The development of targeted kinase inhibitors is a cornerstone of modern precision medicine. Novel chemical entities must be rigorously evaluated against established inhibitors to determine their relative potency, selectivity, and potential for clinical translation. This guide provides a comprehensive framework for benchmarking a novel kinase inhibitor, using the hypothetical compound 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a placeholder for comparative analysis against well-characterized, broad-spectrum kinase inhibitors.

Disclaimer: As of December 2025, a comprehensive kinase inhibitory profile for this compound is not publicly available. Therefore, this guide utilizes data from established kinase inhibitors—Staurosporine, Dasatinib, and Sunitinib—to illustrate the benchmarking process. Researchers can adapt this framework to input their experimental data for the compound of interest once it is generated.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its therapeutic efficacy and potential toxicity. A summary of the inhibitory activity (IC50 values) of our benchmark compounds against a selection of kinases is presented below. Lower IC50 values indicate higher potency.

Kinase TargetStaurosporine IC50 (nM)Dasatinib IC50 (nM)Sunitinib IC50 (nM)This compound IC50 (nM)
ABL115<134Data Not Available
SRC60.863Data Not Available
VEGFR2200299Data Not Available
PDGFRβ50282Data Not Available
c-KIT100122Data Not Available
FLT32051Data Not Available
p38α (MAPK14)1030180Data Not Available
CDK23300>10,000Data Not Available

Note: IC50 values are approximate and can vary depending on the specific assay conditions, ATP concentration, and substrate used. The data presented here are for comparative purposes.

Experimental Protocols

Accurate and reproducible data are predicated on well-defined experimental protocols. The following sections detail standard methodologies for key assays in kinase inhibitor benchmarking.

In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based immunoassay that measures the binding of an inhibitor to the ATP site of a kinase.[1][2][3][4][5]

Objective: To determine the IC50 value of a test compound by measuring its ability to displace a fluorescently labeled tracer from the kinase active site.

Materials:

  • Kinase of interest (e.g., ABL1, SRC)

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compound (serially diluted)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

Procedure:

  • Prepare a 3X solution of the test compound serial dilutions.

  • Prepare a 3X mixture of the kinase and the Eu-labeled antibody in assay buffer.

  • Prepare a 3X solution of the kinase tracer in assay buffer.

  • Add 5 µL of the test compound solution to the assay plate.

  • Add 5 µL of the kinase/antibody mixture to all wells.

  • Add 5 µL of the tracer solution to all wells to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a FRET-capable plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • The FRET signal is expressed as the ratio of the acceptor (665 nm) to the donor (615 nm) emission.

  • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay: Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a FRET-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.[6][7][8]

Objective: To determine the IC50 of an inhibitor by measuring the inhibition of kinase-mediated peptide phosphorylation.

Materials:

  • Kinase of interest

  • Z'-LYTE™ peptide substrate (specific for the kinase or kinase family)

  • ATP

  • Test compound (serially diluted)

  • Development Reagent

  • Stop Reagent

  • Kinase buffer

  • 384-well assay plates

Procedure:

  • Add 2.5 µL of the 4X serially diluted test compound or vehicle to the assay plate.

  • Add 5 µL of a 2X kinase/peptide mixture to all wells.

  • Add 2.5 µL of a 4X ATP solution to all wells to start the kinase reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of the Development Reagent to each well.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of the Stop Reagent.

  • Read the plate on a fluorescence plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).

  • Calculate the emission ratio (445 nm / 520 nm) and determine the percent phosphorylation.

  • Plot the percent inhibition (calculated from the percent phosphorylation) against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9][10][11][12][13]

Objective: To determine the IC50 of an inhibitor by measuring the reduction in ADP production.

Materials:

  • Kinase of interest

  • Substrate (protein or peptide)

  • ATP

  • Test compound (serially diluted)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase buffer

  • White, opaque 384-well assay plates

Procedure:

  • Set up the kinase reaction (e.g., 5 µL) containing the kinase, substrate, ATP, and serially diluted test compound in the assay plate.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for the desired time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Sunitinib Sunitinib Sunitinib->RTK Dasatinib Dasatinib Dasatinib->RAF

Caption: Simplified MAPK signaling pathway, a common target of kinase inhibitors.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity Profiling A Compound Library B Single-Dose Kinase Assay (e.g., 10 µM) A->B C Identify Primary Hits (>50% Inhibition) B->C D Serial Dilution of Hits C->D E IC50 Determination Assay (e.g., ADP-Glo) D->E F Rank Compounds by Potency E->F G Potent Compounds F->G H Kinome-wide Panel Screen (e.g., LanthaScreen) G->H I Determine Selectivity Profile H->I J Lead Candidates I->J Lead Candidate Selection

Caption: General workflow for kinase inhibitor screening and profiling.

Logical Relationship Diagram

Inhibitor_Comparison_Logic cluster_Target Target Profile cluster_CompoundA Compound A (e.g., Staurosporine) cluster_CompoundB Compound B (e.g., Dasatinib) cluster_CompoundC Ideal Candidate Potency High Potency (Low IC50) Ideal Ideal Inhibitor Potency->Ideal Matches Selectivity High Selectivity (Few Off-Targets) Selectivity->Ideal Matches Potency_A High Potency Potency_A->Potency Selectivity_A Low Selectivity Selectivity_A->Selectivity Mismatches Potency_B High Potency Potency_B->Potency Selectivity_B Moderate Selectivity Selectivity_B->Selectivity Partially Matches

Caption: Logical comparison of inhibitor profiles against an ideal candidate.

References

Independent Verification of the Biological Effects of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Comparative Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological effects of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is not available in the current scientific literature. This guide provides a comparative analysis of its potential activities based on published data for structurally related tetrahydroquinoline and tetrahydroisoquinoline analogs. The insights presented herein are intended to guide future research and drug development efforts by highlighting the established biological profiles of similar chemical entities.

The core structure of this compound belongs to the tetrahydroquinoline class of heterocyclic compounds. Derivatives of tetrahydroquinoline and the closely related tetrahydroisoquinoline are known to exhibit a wide range of biological activities, with anticancer and antioxidant properties being among the most extensively studied.[1][2] The presence of a bromine atom and dimethyl groups on the core scaffold is expected to modulate these activities.

This guide will focus on the independent verification of two primary biological effects consistently reported for bromo-substituted tetrahydroquinoline and tetrahydroisoquinoline analogs:

  • Anticancer Activity: The ability to inhibit the proliferation of cancer cells.

  • Antioxidant Activity: The capacity to neutralize free radicals and reduce oxidative stress.

We will compare the performance of representative bromo-substituted analogs and provide the methodologies for the key experiments cited.

Comparative Analysis of Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of tetrahydroquinoline and tetrahydroisoquinoline derivatives against various cancer cell lines. The introduction of a bromine substituent can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Below is a summary of the anticancer activity of selected bromo-substituted tetrahydroquinoline and tetrahydroisoquinoline analogs.

Table 1: Anticancer Activity of Bromo-Substituted Tetrahydroquinoline and Tetrahydroisoquinoline Analogs

Compound/AnalogCancer Cell LineAssay TypeIC50 Value (µM)Reference
5,7-dibromo-8-hydroxyquinolineHT29 (human adenocarcinoma), HeLa (human cervical cancer), C6 (rat glioblastoma)Not SpecifiedNot Specified (noted to induce apoptosis)[3]
6,8-dibromo-1,2,3,4-tetrahydroquinolineNot SpecifiedNot SpecifiedNoted for diminished bioactivity compared to non-aromatic counterparts[3]
Compound 7e (a novel tetrahydroisoquinoline)A549 (lung cancer)Not Specified0.155[4]
Compound 8d (a novel tetrahydroisoquinoline)MCF7 (breast cancer)Not Specified0.170[4]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[5][6][7]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Experimental Setup cluster_incubation Incubation & Reaction cluster_analysis Data Acquisition & Analysis start Seed Cancer Cells in 96-well Plate treatment Treat with Test Compound start->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 DPPH_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prepare_solutions Prepare Test Compound and DPPH Solutions mix_solutions Mix Compound and DPPH prepare_solutions->mix_solutions incubate Incubate in Dark mix_solutions->incubate measure_absorbance Measure Absorbance at 517 nm incubate->measure_absorbance calculate_scavenging Calculate % Scavenging Activity measure_absorbance->calculate_scavenging determine_ec50 Determine EC50 Value calculate_scavenging->determine_ec50 Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome THQ_Derivative Tetrahydroquinoline Derivative Caspase_Activation Caspase Activation (e.g., Caspase-3) THQ_Derivative->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Body_Formation Apoptotic Body Formation DNA_Fragmentation->Apoptotic_Body_Formation Apoptosis Apoptosis (Programmed Cell Death) Apoptotic_Body_Formation->Apoptosis

References

Safety Operating Guide

Proper Disposal of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a hazardous, halogenated organic compound. Proper segregation, labeling, and professional disposal are mandatory to ensure laboratory safety and environmental compliance.

This guide provides detailed procedures for the safe handling and disposal of this compound (CAS No. 158326-77-3) in a laboratory setting. Adherence to these protocols is essential for protecting personnel, minimizing environmental impact, and complying with regulations. The fundamental principle is that all chemical waste must be managed in accordance with federal, state, and local regulations.[1]

I. Hazard Identification and Classification

Before handling, it is crucial to understand the hazards associated with this compound. While a specific, comprehensive Safety Data Sheet (SDS) was not found in the immediate search, data on analogous brominated tetrahydroquinoline and tetrahydroisoquinoline structures indicate potential hazards. For instance, the related compound 7-Bromo-1,2,3,4-tetrahydroisoquinoline is classified with the following GHS hazard warnings:

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

Given its chemical structure as a halogenated organic compound, it must be treated as hazardous waste.[1][4] All waste generated from experiments involving this compound, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous waste.[4][5]

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound and its associated waste.

PPE CategorySpecification
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.
Hand Protection Chemically resistant gloves (e.g., Nitrile).
Body Protection Standard laboratory coat.
Respiratory Use in a well-ventilated area or chemical fume hood.

This data is synthesized from general laboratory best practices and safety information for analogous compounds.

III. Segregation and Waste Collection Protocol

Proper segregation is the most critical step in managing this waste stream to ensure safety and cost-effective disposal.[6][7][8] As a brominated organic compound, it falls into the halogenated organic waste category.[8][9]

Experimental Protocol: Waste Collection

  • Designate a Waste Container: Obtain a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass) with a secure, screw-top lid.[9][10]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[1][11] The label must include:

    • The full chemical name: "Waste this compound". Do not use abbreviations.[9]

    • The approximate concentration and quantity.

    • The date when waste was first added (accumulation start date).[1]

    • The primary hazard(s) (e.g., Irritant, Halogenated Organic).[4]

  • Location: Store the designated waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The container must be kept in secondary containment to prevent spills.[11]

  • Collection:

    • Collect all waste containing this compound, including rinsates from cleaning contaminated glassware, in this designated container.

    • Crucially, do not mix this waste with non-halogenated organic solvents , as this significantly increases disposal costs and complexity.[11][12]

    • Keep the waste container closed at all times except when actively adding waste.[7][9][10]

  • Spill Management: Any materials used to clean up spills of this compound (e.g., absorbent pads) must also be placed in the designated hazardous waste container.[4][11]

IV. Incompatible Materials

To prevent dangerous chemical reactions, never mix halogenated organic waste with the following:[8][12]

  • Strong Acids

  • Strong Bases

  • Oxidizing Agents (e.g., peroxides, nitrates)[9]

  • Reactive Metals

V. Disposal Workflow

The disposal of this compound must follow a structured workflow to ensure regulatory compliance. The process begins at the point of generation and ends with professional treatment.

G cluster_lab Laboratory Operations cluster_disposal Disposal Process A Step 1: Identify Waste (Halogenated Organic) B Step 2: Segregate Waste (Dedicated, Labeled Container) A->B C Step 3: Accumulate Safely (Closed Container in SAA) B->C D Step 4: Request Pickup (Contact EH&S Office) C->D Container is 3/4 full E Step 5: Professional Handling (Licensed Waste Vendor) D->E F Step 6: Final Disposal (Regulated Incineration) E->F

Caption: Disposal workflow for this compound.

VI. Final Disposal Procedure

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste within the laboratory's Satellite Accumulation Area.[10] For practical purposes, request a pickup when the container is three-quarters full.[11]

  • Requesting Pickup: Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department or the equivalent office to schedule a waste pickup.[10][11] Follow their specific procedures for online forms or tagging.

  • Professional Disposal: The EH&S office will arrange for a licensed hazardous waste management company to transport and dispose of the material.[5] The standard final disposal method for halogenated organic waste is high-temperature incineration at a regulated facility.[8]

  • Empty Containers: Any "empty" container that once held this compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process must be collected and disposed of as halogenated hazardous waste.[7]

Never pour this compound or its solutions down the drain. [10] This is a serious regulatory violation and can cause significant environmental harm.

References

Personal protective equipment for handling 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

PropertyValue
Chemical Name This compound
CAS Number 158326-77-3[1]
Molecular Formula C₁₁H₁₄BrN[1]
Molecular Weight 240.13 g/mol [1]

Hazard Identification and Precautionary Measures

GHS Hazard Classification (Anticipated):

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4pictogramWarningHarmful if swallowed
Skin Corrosion/IrritationCategory 2pictogramWarningCauses skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2ApictogramWarningCauses serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3pictogramWarningMay cause respiratory irritation[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the required PPE.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[4][5]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Disposable nitrile gloves offer broad protection for short-term use.[6] Always inspect gloves before use and change them immediately upon contamination.
Body Laboratory coat.A buttoned lab coat should be worn to protect skin and clothing from contamination.[6]
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is necessary.To prevent inhalation of dust or vapors that may cause respiratory irritation.[4][7]
Feet Closed-toe shoes.Protects feet from spills and falling objects.[6][8]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all required equipment and reagents before handling the compound.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Avoid direct contact with skin, eyes, and clothing.[1][7]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

    • Minimize the generation of dust.

    • Keep the container tightly closed when not in use and store in a well-ventilated place.[2]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, weigh paper) in a designated, labeled hazardous waste container.

    • Collect all liquid waste (e.g., reaction mixtures, solvent rinses) in a separate, labeled hazardous waste container for halogenated organic compounds.

  • Container Management:

    • Ensure waste containers are properly labeled with the chemical name and associated hazards.

    • Keep waste containers tightly closed and store them in a designated secondary containment area.

  • Final Disposal:

    • Dispose of the waste through a licensed professional waste disposal service.[1][2] Do not dispose of it down the drain or in regular trash.

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Prepare Materials prep_setup->prep_materials handle_compound Handle Compound prep_materials->handle_compound handle_monitor Monitor for Spills/Exposure handle_compound->handle_monitor cleanup_decontaminate Decontaminate Work Area handle_monitor->cleanup_decontaminate emergency_spill Spill handle_monitor->emergency_spill emergency_exposure Personal Exposure handle_monitor->emergency_exposure cleanup_waste Segregate & Store Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.